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  • Product: (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin
  • CAS: 65567-35-3

Core Science & Biosynthesis

Foundational

Chiral Hydantoin Derivatives: A Technical Guide to Their Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Hydantoin Scaffolds The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Hydantoin Scaffolds

The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide array of biological activities, including anticonvulsant, anticancer, antiarrhythmic, and antimicrobial effects.[2][3] A critical aspect of the pharmacology of many hydantoin derivatives is stereochemistry. The introduction of a chiral center, typically at the C5 position of the hydantoin ring, often leads to enantiomers with distinct pharmacological and toxicological profiles.[4] This guide provides an in-depth technical exploration of the mechanisms of action of chiral hydantoin derivatives, with a focus on their anticonvulsant and anticancer properties, detailing the experimental methodologies used to elucidate these mechanisms and the structure-activity relationships that govern their potency and selectivity.

I. Anticonvulsant Activity: Modulation of Voltage-Gated Sodium Channels

A primary mechanism by which many chiral hydantoin derivatives exert their anticonvulsant effects is through the modulation of voltage-gated sodium channels (VGSCs).[5] These channels are crucial for the initiation and propagation of action potentials in neurons.[6] By stabilizing the inactive state of VGSCs, hydantoin derivatives reduce the repetitive firing of neurons, a hallmark of epileptic seizures.[3]

A. Stereoselective Interactions with VGSCs

The orientation of substituents on the chiral center of the hydantoin ring significantly influences the binding affinity and modulatory effect on VGSCs. Studies have shown that the spatial arrangement of aromatic rings at the C5 position is a key determinant of anticonvulsant activity.[5] For instance, a tricyclic hydantoin with a phenyl ring roughly coplanar to the hydantoin ring demonstrated significantly higher potency in both sodium channel binding assays and in vivo anticonvulsant tests compared to an isomer with a perpendicular orientation.[5] This suggests a specific binding pocket on the channel that accommodates a particular stereochemistry. While comprehensive quantitative data comparing the activity of R- and S-enantiomers for a wide range of hydantoin derivatives on specific VGSC subtypes is an area of ongoing research, the existing evidence strongly points towards stereoselective interactions.

B. Experimental Elucidation of VGSC Modulation

The interaction of chiral hydantoin derivatives with VGSCs can be investigated through a combination of electrophysiological and biochemical assays.

1. Whole-Cell Patch-Clamp Electrophysiology: This technique directly measures the effect of compounds on the function of VGSCs expressed in cell lines like HEK293.[5][7]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of NaV1.2 Channels

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Transiently transfect the cells with a plasmid encoding the desired human VGSC alpha subunit (e.g., NaV1.2) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

    • Allow 24-48 hours for channel expression before recording.[5]

  • Recording:

    • Prepare an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Fill patch pipettes (3-5 MΩ resistance) with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.2.

    • Establish a whole-cell patch-clamp configuration on a transfected cell identified by fluorescence.

    • Hold the cell at a membrane potential of -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Perfuse the cell with the external solution containing the chiral hydantoin derivative (R- or S-enantiomer) at various concentrations.

    • Measure the tonic and use-dependent block of the sodium current to determine the IC50 for each enantiomer.

2. Radioligand Binding Assays: These assays quantify the binding affinity of a compound to the sodium channel by measuring the displacement of a radiolabeled ligand known to bind to a specific site on the channel.[8] [3H]batrachotoxin (BTX), a neurotoxin that binds to the inner pore of the channel, is commonly used.[9]

Experimental Protocol: [3H]Batrachotoxin Binding Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]BTX-B (e.g., 1-10 nM final concentration), and varying concentrations of the unlabeled chiral hydantoin derivative.[9]

    • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled competitor (e.g., veratridine).[9]

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for each enantiomer by fitting the data to a one-site competition binding model.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Investigating Anticonvulsant Mechanism

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Validation synthesis Synthesis of R- and S-enantiomers separation Chiral HPLC Separation synthesis->separation patch_clamp Whole-Cell Patch-Clamp (HEK293-NaV1.2) separation->patch_clamp binding_assay Radioligand Binding ([3H]BTX) separation->binding_assay ic50_determination IC50/Ki Determination for each enantiomer patch_clamp->ic50_determination binding_assay->ic50_determination mes_test Maximal Electroshock (MES) Test in rodents ic50_determination->mes_test Select potent enantiomer G hydantoin Chiral Hydantoin Derivative sirt1_sirt2 SIRT1 / SIRT2 hydantoin->sirt1_sirt2 Inhibits p53 p53 sirt1_sirt2->p53 Deacetylates (Inactivates) acetyl_p53 Acetylated p53 (Active) p53->acetyl_p53 cell_cycle Cell Cycle Arrest acetyl_p53->cell_cycle apoptosis Apoptosis acetyl_p53->apoptosis

Caption: Signaling pathway of SIRT inhibition by chiral hydantoins.

Experimental Protocol: Fluorogenic SIRT1/SIRT2 Activity Assay

This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT1 or SIRT2. [10]

  • Reagents:

    • Recombinant human SIRT1 or SIRT2 enzyme.

    • Fluorogenic HDAC substrate (e.g., Fluor de Lys®).

    • NAD+.

    • Developer solution (containing a protease).

    • Assay buffer.

  • Procedure:

    • In a 96-well black plate, add the assay buffer, NAD+, and the chiral hydantoin derivative at various concentrations.

    • Add the SIRT1 or SIRT2 enzyme to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Add the developer solution and incubate for an additional period (e.g., 30 minutes) to allow for the generation of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the chiral hydantoin derivative.

    • Determine the IC50 value for each enantiomer by fitting the data to a dose-response curve.

B. Inhibition of Protein Kinases

Hydantoin derivatives have also been developed as inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). [4]Structure-activity relationship studies have shown that substituents on the hydantoin ring and the stereochemistry at C5 are critical for kinase inhibitory activity and selectivity.

Quantitative Data on Chiral Hydantoin Derivatives

Compound/EnantiomerTargetAssayIC50/KiReference
Tricyclic Hydantoin (coplanar)Voltage-Gated Sodium Channel[3H]BTX BindingKi = 0.2 µM[5]
Spirohydantoin (perpendicular)Voltage-Gated Sodium Channel[3H]BTX BindingKi = 11 µM[5]
5-benzylidene-hydantoin (Compound 97)SIRT2Fluorogenic AssayIC50 ≈ 10 µM[11]
Thiazolidinedione-based PI3Kγ Inhibitor (HI 2)PI3KγIn vitro kinase assayIC50 = 8 nM, Ki = 7.8 nM[4]
3-chlorobenzylidene hydantoin (HC 8)EGFRIn vitro kinase assayIC50 = 70 nM[4]
C. Assessment of Anticancer Efficacy in Cell-Based Assays

The cytotoxic and antiproliferative effects of chiral hydantoin derivatives on cancer cells are commonly evaluated using cell viability assays such as the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [4][12]* Treatment:

    • Treat the cells with various concentrations of the R- and S-enantiomers of the hydantoin derivative for a specific duration (e.g., 48 or 72 hours). [13] 2. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. [12] 2. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. 4. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each enantiomer by plotting the percentage of viability against the log of the compound concentration.

III. Pharmacokinetics and Metabolism: The Role of Chirality

The pharmacokinetic properties of chiral hydantoin derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be stereoselective. [14]The enantiomers may be metabolized at different rates by cytochrome P450 (CYP) enzymes, leading to different plasma concentrations and durations of action. [15]For example, the metabolism of phenytoin, a non-chiral hydantoin, involves CYP2C9 and CYP2C19. [15]It is plausible that chiral derivatives are also substrates for these enzymes, and their interactions may be enantioselective. Understanding the stereoselective metabolism is crucial for optimizing dosing regimens and avoiding potential drug-drug interactions.

Conclusion and Future Perspectives

Chiral hydantoin derivatives represent a versatile class of compounds with significant therapeutic potential as anticonvulsants and anticancer agents. Their mechanism of action is critically dependent on their stereochemistry, which dictates their interactions with specific molecular targets such as voltage-gated sodium channels, sirtuins, and protein kinases. The in-depth technical guide provided here outlines the key mechanisms and the experimental protocols necessary to investigate them.

Future research in this field should focus on:

  • Systematic evaluation of stereoselectivity: A comprehensive analysis of the R- and S-enantiomers of a wide range of hydantoin derivatives against a panel of VGSC subtypes, sirtuin isoforms, and protein kinases is needed to establish clear stereoselective structure-activity relationships.

  • Elucidation of novel targets: Unbiased screening approaches could identify new molecular targets for chiral hydantoin derivatives, expanding their therapeutic applications.

  • Structural biology: Obtaining co-crystal structures of chiral hydantoins bound to their targets will provide invaluable insights into the molecular basis of their stereoselective interactions and guide the rational design of more potent and selective next-generation therapeutics.

  • Pharmacokinetic and toxicological profiling: A thorough investigation of the enantioselective ADME and toxicity profiles of lead compounds is essential for their successful clinical translation.

By integrating these multidisciplinary approaches, the full therapeutic potential of chiral hydantoin derivatives can be realized, leading to the development of safer and more effective medicines for a range of diseases.

References

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. Retrieved from [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). MDPI. Retrieved from [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). Jscimed Central. Retrieved from [Link]

  • Sacconnay, L., Ryckewaert, L., Randazzo, G. M., Petit, C., Passos, C. D. S., Jachno, J., Michailovienė, V., Zubrienė, A., Matulis, D., Carrupt, P.-A., & Nurisso, A. (2016). 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays. European Journal of Pharmaceutical Sciences, 85, 59–67. [Link]

  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. (2022). PubMed. Retrieved from [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (n.d.). PubMed. Retrieved from [Link]

  • Brouillette, W. J., Brown, G. B., DeLorey, T. M., & Liang, G. (1990). Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. Journal of Pharmaceutical Sciences, 79(10), 871–874. [Link]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. (n.d.). ScienceDirect. Retrieved from [Link]

  • Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Molecular dynamics simulations to investigate the pore hydration... (n.d.). ResearchGate. Retrieved from [Link]

  • Cytochrome P450 enzymes in the metabolism of anti-epileptics. (n.d.). ResearchGate. Retrieved from [Link]

  • Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry, 47(26), 6519–6528. [Link]

  • 5Y5N: Crystal structure of human Sirtuin 2 in complex with a selective inhibitor. (2017). RCSB PDB. Retrieved from [Link]

  • Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex. (n.d.). PubMed. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • X-Ray co-crystal structures of SIRT2 with compounds 13 and 23 bound. (a... (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Advances in Voltage-Gated Sodium Channels. (n.d.). Frontiers. Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. Retrieved from [Link]

  • Barnes, H. J., & Rettie, A. E. (2002). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. Chemical Research in Toxicology, 15(4), 521–528. [Link]

  • An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective recognition of 2,3-benzodiazepin-4-one derivatives with anticonvulsant activity on several polysaccharide chiral stationary phases. (n.d.). DOI. Retrieved from [Link]

  • Relating Molecular Dynamics Simulations to Functional Activity for Gly-Rich Membranolytic Helical Kiadin Peptides. (2023). PubMed Central (PMC). Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. Retrieved from [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved from [Link]

  • Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. (n.d.). PubMed. Retrieved from [Link]

  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (2010). Semantic Scholar. Retrieved from [Link]

  • Molecular Dynamics Simulation of the Antiamoebin Ion Channel: Linking Structure and Conductance. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Absence of enantioselectivity in the pharmacodynamics of P450 2B induction by 5-ethyl-5-phenylhydantoin in the male rat liver or in cultured rat hepatocytes. (n.d.). PubMed. Retrieved from [Link]

  • Stereoselective pharmacokinetics and metabolism of chiral drugs. (n.d.). Slideshare. Retrieved from [Link]

  • Fluorogenic SIRT1 (Sir2) Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells. (2014). PubMed. Retrieved from [Link]

  • The 2.5 Å X-ray structure of the catalytic domain of SIRT1 (PDB 4I5I).... (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral separation of barbiturates and hydantoins by reversed-phase high-performance liquid chromatography using a 25 or 50 mm short ODS cartridge column via beta-cyclodextrin inclusion complexes. (1992). PubMed. Retrieved from [Link]

  • Molecular Simulations of Hydrophobic Gating of Pentameric Ligand Gated Ion Channels: Insights into Water and Ions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Fluorescence assay of SIRT protein deacetylases using an acetylated peptide substrate and a secondary trypsin reaction. (2004). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. Retrieved from [Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. (2015). PubMed. Retrieved from [Link]

  • Wang, S. Y., & Wang, G. K. (2003). Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel. Proceedings of the National Academy of Sciences of the United States of America, 100(7), 4297–4302. [Link]

  • Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin. (2024). PubMed Central (PMC). Retrieved from [Link]

  • MacKenzie, T. M. G., Garrison, C. E., Abderemane-Ali, F., & Minor, D. L. (2018). Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation. bioRxiv. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

Introduction The hydantoin scaffold is a cornerstone in medicinal chemistry, most notably as a privileged structure for anticonvulsant agents. Phenytoin and mephenytoin are classic examples that have been in clinical use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hydantoin scaffold is a cornerstone in medicinal chemistry, most notably as a privileged structure for anticonvulsant agents. Phenytoin and mephenytoin are classic examples that have been in clinical use for decades.[1][2] This guide focuses on a specific, less-characterized derivative, (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. This molecule is the (S)-enantiomer of the hydroxylated metabolite of Nirvanol, which itself is the active metabolite of mephenytoin.[3][4] The introduction of a hydroxyl group on the phenyl ring and the specific stereochemistry at the C-5 position are critical modifications that necessitate a complete in vitro pharmacological workup to determine its potential as a therapeutic agent.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a logical, multi-stage strategy for the full in vitro characterization of this compound. The experimental designs detailed herein are grounded in established principles of pharmacology and are structured to build a robust data package, moving from primary target identification to metabolic liability assessment.

Part 1: Primary Target Identification and Functional Characterization

Rationale: Based on its structural homology to phenytoin and mephenytoin, the primary hypothesis is that (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin modulates the activity of voltage-gated sodium channels (NaV).[1][5] A secondary, yet plausible, hypothesis involves interaction with GABA-A receptors, another common target for anticonvulsants.[6] The initial phase of characterization, therefore, focuses on confirming these interactions and quantifying their functional consequences.

Experimental Workflow: Primary Target Screening

The following diagram outlines the logical flow for identifying and validating the primary molecular target.

Caption: Workflow for primary target identification and functional validation.

Radioligand Binding Assays: Quantifying Target Affinity

The first step is to ascertain whether the compound physically interacts with the hypothesized targets. Competitive radioligand binding assays are a robust, high-throughput method to determine the binding affinity (Ki) of a test compound.

Protocol: GABA-A Receptor Binding Assay [7][8]

  • Preparation: Utilize rat brain membranes, a rich source of GABA-A receptors.

  • Radioligand: Use [3H]muscimol or [3H]flunitrazepam as the radioligand, which binds to the GABA and benzodiazepine sites, respectively.[9]

  • Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (e.g., 0.1 nM to 100 µM).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known ligand (e.g., diazepam).[9] Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Electrophysiology: Assessing Functional Modulation

A binding affinity does not guarantee functional activity. Automated patch-clamp electrophysiology is the gold standard for assessing the functional modulation of ion channels like NaV channels.[10][11] This technique provides detailed information on whether the compound inhibits or activates the channel, and if the inhibition is dependent on the channel's state (resting, open, or inactivated).

Protocol: Automated Patch-Clamp Assay for NaV Channels [5][11]

  • Cell Line: Use a stable cell line heterologously expressing a specific human NaV channel subtype of interest (e.g., HEK293 cells expressing hNaV1.2 or hNaV1.7).

  • System: Employ a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch).[10][11]

  • Voltage Protocols:

    • Tonic Block: Apply depolarizing voltage steps from a hyperpolarized holding potential (where most channels are in the resting state) to measure inhibition of the peak sodium current.

    • Use-Dependent Block: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) to assess block that accumulates as channels cycle through their active states. This is a key characteristic of many anticonvulsant drugs.[5]

  • Compound Application: Apply a range of concentrations of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin to the cells.

  • Data Analysis: Measure the reduction in peak current amplitude at each concentration to determine the IC50 value for both tonic and use-dependent block.

Data Summary: Primary Pharmacology

The quantitative data from these initial studies should be summarized for clear interpretation.

TargetAssay TypeParameterResult (Hypothetical)
NaV1.2ElectrophysiologyIC50 (Tonic Block)25 µM
NaV1.2ElectrophysiologyIC50 (Use-Dependent)8 µM
GABA-A (BZD Site)Radioligand BindingKi> 100 µM

Part 2: ADME & Off-Target Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its potential for off-target interactions is critical for a successful drug development campaign. This phase focuses on two key in vitro assays: metabolic stability in liver microsomes and inhibition of major Cytochrome P450 (CYP) enzymes.

Experimental Workflow: In Vitro ADME Assessment

G cluster_0 Metabolic Stability cluster_1 CYP450 Inhibition A Incubate with Human Liver Microsomes (HLM) + NADPH B LC-MS/MS Analysis (Quantify Parent Compound Loss) A->B C Calculate Half-Life (t½) & Intrinsic Clearance (Clint) B->C G In Vitro ADME Profile C->G D Incubate with HLM, Specific CYP Substrates & Test Compound E Quantify Metabolite Formation (Fluorescence or LC-MS/MS) D->E F Calculate IC50 for Major CYP Isoforms E->F F->G

Sources

Foundational

The Vanguard of Neurological Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Ethylhydantoin Compounds

Foreword: The Enduring Legacy and Untapped Potential of the Hydantoin Scaffold The hydantoin ring, a five-membered heterocyclic scaffold, stands as a testament to the enduring power of privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Untapped Potential of the Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic scaffold, stands as a testament to the enduring power of privileged structures in medicinal chemistry. Its presence in clinically vital drugs, from the pioneering anticonvulsant phenytoin to the advanced androgen receptor antagonist enzalutamide, underscores its remarkable therapeutic versatility.[1][2] This guide ventures into a promising frontier of this chemical space: the exploration of novel ethylhydantoin compounds. By introducing an ethyl moiety at strategic positions on the hydantoin core, we aim to unlock new pharmacological profiles, enhance therapeutic efficacy, and address unmet needs in the treatment of neurological and other systemic diseases.

This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews rigid templates in favor of a narrative that mirrors the scientific process itself—from rational design and intricate synthesis to rigorous characterization and insightful biological evaluation. We will not merely list protocols; we will delve into the causality behind experimental choices, fostering a deep understanding of the "why" that underpins the "how." Every method described is designed as a self-validating system, ensuring the generation of robust and reproducible data.

Section 1: Rational Design and Mechanistic Considerations

The strategic placement of an ethyl group on the hydantoin scaffold is not a matter of serendipity but a deliberate design choice rooted in established principles of medicinal chemistry. The ethyl group, with its modest lipophilicity and conformational flexibility, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

1.1. The Rationale for Ethyl Substitution

The impetus for focusing on ethylhydantoins stems from several key hypotheses:

  • Modulation of Lipophilicity: The addition of an ethyl group can fine-tune the lipophilicity of the parent hydantoin, potentially enhancing its ability to cross the blood-brain barrier—a critical attribute for CNS-acting drugs.

  • Enhanced Metabolic Stability: Strategic ethylation can block sites of metabolic oxidation, leading to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Novel Receptor Interactions: The ethyl group can establish unique van der Waals interactions within a receptor's binding pocket, potentially leading to altered potency, selectivity, or even a novel mechanism of action.

1.2. Key Positions for Ethylation and Their Predicted Impact

The hydantoin core offers several positions for substitution.[2] The N-1, N-3, and C-5 positions are of particular interest for ethylation, each with distinct implications for the resulting compound's properties.

Position of EthylationPredicted Impact on Physicochemical PropertiesPotential Therapeutic Implications
N-1 Increased lipophilicity; potential for altered hydrogen bonding.Modulation of CNS penetration; potential for altered receptor binding affinity.
N-3 Increased lipophilicity; likely to influence interactions with the carbonyl groups. The N3-H group is more acidic than the N1-H group, making substitution at this position more probable.May impact metabolic stability and receptor binding.
C-5 Significant impact on stereochemistry and overall molecular shape.Crucial for creating chiral centers and influencing interactions with chiral biological targets.

Section 2: Synthetic Pathways to Novel Ethylhydantoin Compounds

The synthesis of ethylhydantoin derivatives can be approached through several established and innovative methodologies. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

2.1. The Bucherer-Bergs Reaction: A Cornerstone of Hydantoin Synthesis

The Bucherer-Bergs reaction is a classic and highly effective multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins.[3][4][5][6]

Workflow for Bucherer-Bergs Synthesis of 5-Ethyl-5-Aryl Hydantoins:

Bucherer_Bergs_Workflow Start Ethyl-Aryl Ketone Reagents KCN, (NH4)2CO3 EtOH/H2O, 60-70°C Start->Reagents Reacts with Intermediate Aminonitrile Intermediate Reagents->Intermediate Forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Undergoes Product 5-Ethyl-5-Aryl Hydantoin Cyclization->Product Yields

Caption: Bucherer-Bergs reaction workflow for 5-ethyl-5-aryl hydantoins.

Step-by-Step Protocol for the Bucherer-Bergs Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ethyl-aryl ketone (1.0 eq) in a mixture of ethanol and water (typically 1:1 v/v).

  • Addition of Reagents: Add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq) to the solution. Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The crude hydantoin product often precipitates out of solution. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-ethyl-5-aryl hydantoin.

Causality of Experimental Choices:

  • The use of a mixed ethanol/water solvent system ensures the solubility of both the organic ketone and the inorganic salts.

  • An excess of cyanide and carbonate is used to drive the reaction equilibrium towards the formation of the hydantoin product.

  • Heating is necessary to overcome the activation energy of the reaction, but excessive temperatures should be avoided to prevent side reactions.

2.2. Ugi/Cyclization Strategy for N-Substituted Ethylhydantoins

For the synthesis of N-substituted ethylhydantoins, a two-step Ugi/cyclization sequence offers a versatile and efficient approach.[4][7]

Workflow for Ugi/Cyclization Synthesis:

Ugi_Cyclization_Workflow cluster_Ugi Ugi Reaction Aldehyde Aldehyde/Ketone Ugi_Product Ugi Adduct Aldehyde->Ugi_Product Amine Ethylamine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Cyclization Base-mediated Cyclization Ugi_Product->Cyclization Treated with Product N-Ethyl Hydantoin Cyclization->Product Yields

Caption: Ugi/cyclization workflow for the synthesis of N-ethyl hydantoins.

Step-by-Step Protocol for Ugi/Cyclization:

  • Ugi Reaction: To a solution of the aldehyde or ketone (1.0 eq) in methanol, add ethylamine (1.1 eq), the isocyanide (1.0 eq), and the carboxylic acid (1.0 eq). Stir the reaction at room temperature until completion (monitored by TLC).

  • Isolation of Ugi Adduct: Remove the solvent under reduced pressure. The crude Ugi adduct can be purified by column chromatography or used directly in the next step.

  • Cyclization: Dissolve the Ugi adduct in a suitable solvent (e.g., THF) and treat with a base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.

  • The choice of base for the cyclization step is crucial; a strong, non-nucleophilic base is preferred to promote cyclization without causing unwanted side reactions.

Section 3: Compound Characterization: A Multi-Technique Approach

The unambiguous characterization of newly synthesized ethylhydantoin compounds is paramount to ensuring their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of organic molecules.

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The ethyl group will exhibit a characteristic quartet and triplet signal.

    • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment. The signals for the carbonyl carbons in the hydantoin ring are typically found in the 150-180 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8] For ethylhydantoins, characteristic absorption bands include:

    • N-H stretching (if present) around 3200 cm⁻¹.

    • C=O stretching (two bands) in the range of 1700-1780 cm⁻¹.

    • The "thioureide band" around 1500 cm⁻¹ for thiohydantoin analogs.[9]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

3.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds. A purity of >95% is generally required for biological testing.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Analytical TechniqueInformation Obtained
¹H NMRProton environment and connectivity
¹³C NMRCarbon skeleton
IR SpectroscopyFunctional groups
Mass SpectrometryMolecular weight and formula
HPLCPurity
Melting PointPurity and identity

Section 4: Biological Evaluation: From In Vitro Screening to In Vivo Validation

The biological evaluation of novel ethylhydantoin compounds is a stepwise process designed to identify promising therapeutic candidates.

4.1. In Vitro Screening for Anticonvulsant and Neuroprotective Activity

Initial screening is performed using in vitro models to assess the potential of the compounds to modulate neuronal activity and protect against neuronal damage.[10]

4.1.1. Anticonvulsant Activity Assays

  • Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models (In Vitro Slice Preparations): These models are used to assess the ability of compounds to suppress seizure-like activity in brain slices.[10][11]

Step-by-Step Protocol for In Vitro MES Assay:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.

  • Compound Incubation: Incubate the slices with varying concentrations of the ethylhydantoin compound or vehicle control.

  • Induction of Seizure-like Activity: Induce seizure-like activity by electrical stimulation.

  • Electrophysiological Recording: Record the electrophysiological response of the neurons to assess the effect of the compound on seizure activity.

4.1.2. Neuroprotection Assays

  • Glutamate-Induced Excitotoxicity Assay: This assay measures the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[12]

  • Oxidative Stress Assays: These assays assess the compound's ability to protect neurons from damage caused by reactive oxygen species.

4.2. Cytotoxicity Assessment

It is crucial to ensure that the observed biological activity is not due to general cytotoxicity.

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, an indicator of cell membrane integrity and cytotoxicity.[14][15][16][17]

Workflow for In Vitro Biological Evaluation:

In_Vitro_Workflow Start Novel Ethylhydantoin Compound Anticonvulsant Anticonvulsant Assays (MES, PTZ) Start->Anticonvulsant Neuroprotection Neuroprotection Assays (Glutamate, Oxidative Stress) Start->Neuroprotection Cytotoxicity Cytotoxicity Assays (MTT, LDH) Start->Cytotoxicity Hit_Identification Hit Identification (Active & Non-toxic) Anticonvulsant->Hit_Identification Neuroprotection->Hit_Identification Cytotoxicity->Hit_Identification Toxicity Filter

Caption: Workflow for the in vitro biological evaluation of ethylhydantoin compounds.

4.3. In Vivo Validation in Animal Models

Promising candidates from in vitro screening are advanced to in vivo studies using animal models of neurological disorders.[18]

  • Rodent Models of Epilepsy: The MES and PTZ seizure models are widely used to evaluate the in vivo anticonvulsant efficacy of test compounds.[13]

  • Models of Neurodegenerative Diseases: Depending on the therapeutic target, models for diseases such as Alzheimer's or Parkinson's may be employed.[19][20][21]

Step-by-Step Protocol for In Vivo PTZ-Induced Seizure Model:

  • Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the experimental environment.

  • Compound Administration: Administer the ethylhydantoin compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Seizures: After a predetermined time, administer a convulsive dose of PTZ.

  • Behavioral Observation: Observe the animals for the onset and severity of seizures, typically using a standardized scoring system.

  • Data Analysis: Analyze the data to determine the compound's ability to delay the onset of seizures or reduce their severity.

Causality of Experimental Choices:

  • The use of both in vitro and in vivo models provides a comprehensive assessment of a compound's therapeutic potential, from its effects on isolated cells to its efficacy in a whole organism.

  • The inclusion of cytotoxicity assays is a critical self-validating step to ensure that the desired biological effects are not a result of cell death.

Section 5: Future Directions and Concluding Remarks

The discovery and synthesis of novel ethylhydantoin compounds represent a vibrant and promising area of research. The strategic introduction of an ethyl group offers a powerful means to modulate the pharmacological properties of the hydantoin scaffold, leading to the identification of new therapeutic agents for a range of diseases, particularly those affecting the central nervous system.

Future efforts should focus on:

  • Exploring a wider range of substitutions in combination with the ethyl group to further refine structure-activity relationships.

  • Utilizing computational modeling to guide the design of new ethylhydantoin derivatives with improved potency and selectivity.

  • Investigating the detailed mechanisms of action of promising lead compounds to better understand their therapeutic effects.

This guide has provided a comprehensive framework for the rational design, synthesis, and evaluation of novel ethylhydantoin compounds. By adhering to the principles of scientific integrity, causality-driven experimentation, and rigorous validation, researchers can unlock the full therapeutic potential of this remarkable chemical class.

References

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Exploratory

An In-Depth Technical Guide to the Solubility, Stability, and Degradation of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

A Navigational Chart for Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Waters In the landscape of pharmaceutical development, a thorough understanding of a molecule's physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

A Navigational Chart for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Waters

In the landscape of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful drug formulation and delivery are built. This guide focuses on (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, a chiral molecule with potential therapeutic interest. Direct and extensive literature on this specific ethyl-substituted hydantoin is sparse. Therefore, this document adopts a dual-pronged approach. Firstly, it provides a comprehensive analysis of the closely related and well-documented analogue, 5-(4-Hydroxyphenyl)-5-phenylhydantoin, to establish a foundational understanding of this class of compounds. Secondly, and more critically, it serves as a detailed, protocol-driven manual to empower researchers to systematically determine the solubility, stability, and degradation pathways of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. By bridging the known with a clear path to the unknown, this guide aims to be an indispensable tool for its intended scientific audience.

Section 1: The Known World - Insights from a Phenyl Analogue

To extrapolate the potential behavior of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, we first turn to its phenyl-substituted cousin, 5-(4-Hydroxyphenyl)-5-phenylhydantoin. This compound is a major metabolite of the anti-epileptic drug phenytoin and has been more extensively studied.[1]

Physicochemical Properties of 5-(4-Hydroxyphenyl)-5-phenylhydantoin

A summary of the key physicochemical properties of 5-(4-Hydroxyphenyl)-5-phenylhydantoin is presented in Table 1. These properties provide a baseline for predicting the behavior of the target ethyl-substituted molecule. The presence of both a hydrogen-bond donating phenolic group and hydrogen-bond accepting/donating amide functionalities within the hydantoin ring suggests a molecule with moderate polarity.[2]

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂O₃[1]
Molecular Weight268.27 g/mol [1]
Melting Point>300 °C[2]
pKa8.37 ± 0.10 (Predicted)[2]
AppearanceWhite to off-white solid[2]
Solubility Profile of 5-(4-Hydroxyphenyl)-5-phenylhydantoin

The solubility of a compound is a critical determinant of its bioavailability. For 5-(4-Hydroxyphenyl)-5-phenylhydantoin, the available data is summarized in Table 2. The very low aqueous solubility is a key characteristic.

SolventSolubilitySource
Water36 mg/L (at 37 °C)[2]
DMF:MeOH (2:1)50 mg/mL (soluble)

The phenolic hydroxyl group and the N-H protons of the hydantoin ring can ionize, suggesting that the aqueous solubility of this class of compounds will be highly pH-dependent. Generally, solubility is expected to increase at pH values above the pKa of the phenol and below the pKa of the more acidic hydantoin proton.

Section 2: A Practical Guide to Characterizing (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

This section provides a detailed roadmap for researchers to independently and rigorously determine the solubility, stability, and degradation profile of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. The protocols described are grounded in established pharmaceutical development guidelines, particularly those from the International Council for Harmonisation (ICH).

Foundational Analysis: Synthesis and Physicochemical Characterization

The journey begins with the synthesis and fundamental characterization of the target molecule. A common and versatile method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[3] This one-pot multicomponent reaction typically involves a ketone (in this case, 4-hydroxy-1-ethyl-1-phenylketone), potassium cyanide, and ammonium carbonate. The stereospecific synthesis of the (S)-enantiomer would require a chiral starting material or a subsequent chiral resolution step.

Following synthesis, a battery of analytical techniques should be employed for structural confirmation and purity assessment, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretches of the hydantoin ring and the O-H stretch of the phenol.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess purity and as a foundational tool for all subsequent solubility and stability studies.[5]

Determining the Solubility Profile

A comprehensive understanding of solubility across a physiologically relevant pH range is crucial.

The shake-flask method is the gold standard for determining equilibrium solubility.[6]

Objective: To determine the equilibrium solubility of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin in various aqueous buffers.

Materials:

  • (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (solid)

  • Phosphate and acetate buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Prepare a series of buffered solutions covering the desired pH range.

  • Addition of Excess Solid: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

For earlier stage development, a higher-throughput kinetic solubility assay can be employed to rank-order compounds.[7]

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DMSO stock solution of the compound C Add DMSO stock to buffers, initiating precipitation A->C B Prepare aqueous buffers (e.g., pH 7.4) in a 96-well plate B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure turbidity using a nephelometer or plate reader D->E F Determine the concentration at which precipitation occurs ('cloud point') E->F G Report kinetic solubility F->G

Caption: Workflow for kinetic solubility determination.

Stability Assessment and Degradation Pathway Elucidation

Forced degradation studies are essential to understand the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods.[8] These studies expose the compound to stress conditions more severe than those used in accelerated stability testing.[9]

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stress testing.[10] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.[10]

Objective: To identify the potential degradation pathways of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin under various stress conditions.

Materials:

  • (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • Calibrated oven

  • Photostability chamber with controlled light (UV and visible) and temperature

  • Validated stability-indicating HPLC method (typically a gradient method to separate all degradants from the parent peak)[11]

  • LC-MS/MS for identification of degradation products

Procedure:

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C). Monitor at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature and monitor at various time points.

  • Thermal Degradation: Store the solid drug and the drug solution in an oven at an elevated temperature (e.g., 70 °C). Analyze at specified intervals.

  • Photolytic Degradation: Expose the solid drug and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be protected from light.

Analysis of Results:

  • HPLC Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Calculate the percentage degradation of the parent compound and the formation of any degradation products (as a percentage of the total peak area).

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100%, indicating that all significant degradants are being detected.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no co-eluting peaks are present.

  • Identification of Degradants: Use LC-MS/MS to obtain the mass spectra of the degradation products. This information, along with knowledge of the parent structure, is used to propose the structures of the degradants.

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 70°C, solid & solution) D->F E Photolytic (ICH Q1B light exposure) E->F G HPLC-PDA Analysis (Assay, % Degradation, Peak Purity) F->G H LC-MS/MS Analysis (Identify Degradants) G->H I Elucidate Degradation Pathways H->I

Caption: Experimental workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the functional groups present in (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, several degradation pathways can be anticipated.

  • Hydrolysis of the Hydantoin Ring: The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds via the formation of a hydantoic acid intermediate, which can then further hydrolyze to yield an amino acid.[13][14] In this case, the product would be 2-amino-2-(4-hydroxyphenyl)butanoic acid.

  • Oxidation of the Phenolic Ring: The electron-rich phenolic ring is a prime target for oxidation.[15] This can lead to the formation of quinone-type structures, which are often colored and can be highly reactive. Oxidation can also lead to polymerization.

  • Oxidation at the Benzylic Position: The carbon atom attached to both the phenyl ring and the hydantoin ring is a tertiary benzylic position, which could be susceptible to oxidation, although this is generally less facile than oxidation of the phenol.

G cluster_main cluster_degradation Potential Degradation Pathways A (S)-5-(4-Hydroxyphenyl)- 5-ethylhydantoin B Hydantoic Acid Derivative (via Hydrolysis) A->B Acid/Base Hydrolysis D Quinone-type Species (via Oxidation) A->D Oxidation C Amino Acid Derivative (via Hydrolysis) B->C Further Hydrolysis

Caption: Predicted degradation pathways for the target molecule.

Section 3: Conclusion and Future Directions

While direct experimental data on (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin remains to be published, this guide provides a robust framework for its comprehensive characterization. By leveraging the knowledge from its phenyl analogue and adhering to the detailed experimental protocols outlined herein, researchers can confidently determine its solubility, stability, and degradation profile. This foundational knowledge is not merely an academic exercise; it is a critical prerequisite for any further development, enabling rational formulation design, establishment of appropriate storage conditions, and ensuring the ultimate safety and efficacy of a potential new therapeutic agent. The path has been charted; the exploration awaits.

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  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]

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  • Forced Degradation Studies. MedCrave online. Available from: [Link]

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Protocols & Analytical Methods

Application

Application Note: A Validated Quantitative LC-MS/MS Assay for (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin in Human Plasma

Abstract This document provides a comprehensive, step-by-step guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (S-HPPE), the active metabolite of the anticonvulsant mephenytoin, in human plasma. The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. Full validation was performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2] The assay demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.

Introduction and Scientific Rationale

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, also known as Nirvanol, is the primary active metabolite of the chiral anticonvulsant drug mephenytoin. Mephenytoin undergoes stereospecific aromatic hydroxylation, where the (S)-enantiomer is rapidly metabolized to S-HPPE. The quantification of this metabolite is crucial for understanding the pharmacokinetic profile of the parent drug, assessing patient metabolic status (e.g., CYP2C19 activity), and conducting therapeutic drug monitoring (TDM) to optimize dosage and minimize toxicity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[3] The Multiple Reaction Monitoring (MRM) mode, in particular, provides exceptional specificity by monitoring a predefined precursor-to-product ion transition, minimizing interference from complex biological matrices.[4] This application note is designed to guide researchers through the entire workflow, from initial method development to full validation, providing not only the procedural steps but also the scientific justification behind key decisions.

Method Overview and Workflow

The bioanalytical process follows a systematic workflow designed for efficiency and robustness. The core stages include sample pretreatment, chromatographic separation, and mass spectrometric detection and quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS SPE Solid-Phase Extraction (SPE) [Wash & Elute] Spike_IS->SPE Evap Evaporate & Reconstitute SPE->Evap LC_Inject Inject onto UPLC System Evap->LC_Inject Final Extract MS_Detect Tandem Quadrupole MS (MRM Detection) LC_Inject->MS_Detect Data_Proc Integrate Peaks & Quantify using Calibration Curve MS_Detect->Data_Proc Report Generate Concentration Data Data_Proc->Report

Caption: High-level workflow for the quantification of S-HPPE in plasma.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (S-HPPE): Reference standard (≥98% purity).

  • (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin-d5 (S-HPPE-d5): Stable isotope-labeled internal standard (IS).

  • Human Plasma (K2-EDTA): Sourced from at least six unique donors, screened and found to be free of interferences.

  • Methanol, Acetonitrile (ACN): LC-MS grade.

  • Formic Acid (FA): Optima™ LC/MS grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

Instrumentation
  • Liquid Chromatography System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Analytical Column: ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm.[5]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve S-HPPE and S-HPPE-d5 (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the S-HPPE stock solution with 50:50 (v/v) Methanol:Water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the S-HPPE-d5 stock solution in 50:50 (v/v) Acetonitrile:Water.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations. CCs should range from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). QCs are prepared independently at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).[6]

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: While protein precipitation (PPT) is faster, it often leaves significant phospholipids and other endogenous components that can cause matrix effects (ion suppression or enhancement).[7][8] SPE provides a much cleaner extract, leading to improved robustness, sensitivity, and reduced instrument downtime. A mixed-mode cation exchange sorbent is chosen based on the analyte's phenolic (weakly acidic) and hydantoin (weakly acidic) functional groups, allowing for strong retention and selective elution.

Step-by-Step Protocol:

  • Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the 100 ng/mL IS working solution to all samples except for the double blank (which receives 25 µL of 50:50 ACN:Water instead).

  • Pre-treat: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. This step lyses cells and ensures the analyte is in the correct ionization state for SPE binding.

  • Condition SPE Plate: Place the SPE plate on a vacuum manifold. Condition the wells with 1 mL of Methanol followed by 1 mL of Water.

  • Load: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent bed.

  • Wash:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of Methanol. These washes remove polar and non-polar interferences, respectively.

  • Elute: Place a clean collection plate inside the manifold. Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in Methanol. The basic pH neutralizes the analyte, disrupting its interaction with the sorbent.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Method Development and Optimization

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

Rationale for Parameter Optimization: Optimization of MS parameters is critical to achieve maximum sensitivity.[4] This is done by infusing a standard solution of the analyte directly into the mass spectrometer. The cone voltage is ramped to find the optimal value for precursor ion transmission. Then, the precursor ion is fragmented using collision-induced dissociation (CID), and the collision energy is ramped to find the most intense and stable product ions. Typically, two transitions are monitored: a quantifier (most intense) and a qualifier (second most intense) for confirmation.[9]

Caption: Proposed fragmentation pathway for S-HPPE in positive ESI mode.

Optimized MS Parameters:

ParameterS-HPPES-HPPE-d5 (IS)
Precursor Ion (m/z) 221.1226.1
Product Ion (m/z) - Quantifier 134.1139.1
Product Ion (m/z) - Qualifier 106.1111.1
Dwell Time (s) 0.050.05
Cone Voltage (V) 3030
Collision Energy (eV) - Quantifier 2222
Collision Energy (eV) - Qualifier 2828

Rationale: A reversed-phase C18 column is ideal for retaining the moderately polar S-HPPE molecule.[5] A gradient elution starting with high aqueous content allows for the elution of early, highly polar interferences, while the increasing organic phase concentration ensures the analyte elutes as a sharp, symmetrical peak. The addition of formic acid to the mobile phase acidifies the eluent, promoting protonation of the analyte and enhancing ESI+ signal intensity.

Optimized LC Parameters:

ParameterValue
Column ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0

Bioanalytical Method Validation

The method was fully validated according to the FDA and EMA guidelines, which require assessment of selectivity, sensitivity, linearity, accuracy, precision, matrix effect, recovery, and stability.[1][10]

Validation_Parameters cluster_core Core Performance cluster_matrix Matrix & Stability center Method Validation Accuracy Accuracy (%Bias) center->Accuracy Precision Precision (%CV) center->Precision Linearity Linearity (r² ≥ 0.99) center->Linearity Sensitivity Sensitivity (LLOQ) center->Sensitivity Selectivity Selectivity center->Selectivity MatrixEffect Matrix Effect center->MatrixEffect Recovery Recovery center->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) center->Stability

Caption: Key parameters assessed during bioanalytical method validation.

Selectivity & Specificity

Six unique lots of blank human plasma were processed and analyzed to ensure no significant endogenous peaks were observed at the retention times of S-HPPE and the IS. The response of any interfering peak was required to be <20% of the LLOQ response for the analyte and <5% for the IS.

Linearity and Sensitivity
  • Calibration Curve: The assay was linear over the range of 1.0 to 500 ng/mL .

  • Regression: A linear regression model with a 1/x² weighting factor was used.

  • Correlation Coefficient (r²): > 0.995 for all validation runs.

  • Lower Limit of Quantification (LLOQ): Established at 1.0 ng/mL , with accuracy within 80-120% and precision ≤20%.[3]

Accuracy & Precision

Intra-day and inter-day accuracy (as %Bias) and precision (as %CV) were evaluated using five replicates of QC samples at four concentration levels.[10]

Summary of Accuracy and Precision Data:

QC LevelConc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ 1.08.55.211.27.8
LQC 3.06.1-3.47.5-2.1
MQC 1004.21.85.32.5
HQC 4003.5-0.94.8-1.3
Acceptance Criteria: %CV ≤15% (≤20% for LLOQ); %Bias within ±15% (±20% for LLOQ).[10]
Matrix Effect and Recovery
  • Extraction Recovery: The efficiency of the SPE process was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. Recovery was consistent across all QC levels, averaging 88.7% for S-HPPE and 91.2% for the IS.

  • Matrix Effect: Assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions. The IS-normalized matrix factor was close to 1.0 (0.97 - 1.04), indicating that the stable isotope-labeled internal standard effectively compensated for any minor ion suppression or enhancement.

Stability

The stability of S-HPPE in human plasma was confirmed under various conditions relevant to sample handling and storage:

  • Bench-Top Stability: Stable for 8 hours at room temperature.

  • Freeze-Thaw Stability: Stable for at least 3 freeze-thaw cycles (-80°C to room temp).

  • Long-Term Stability: Stable for at least 90 days at -80°C.

  • Post-Preparative Stability: Processed samples were stable in the autosampler for 48 hours at 10°C. In all stability tests, the mean concentration of the stability QCs was within ±15% of the nominal values.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin in human plasma. The assay was successfully validated following stringent international guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability. The detailed protocols and validation data presented herein confirm that this method is fit-for-purpose and can be confidently deployed in a regulated environment for pharmacokinetic assessments and therapeutic drug monitoring.

References

  • PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • Scherperel, G., & Reid, J. (2012). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 23(7), 1305–1309. Retrieved from [Link]

  • Gauvin, R., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • Manzo, V., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 45(8), 896-910. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Skyline. (n.d.). Skyline Small Molecule Method Development and CE Optimization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2015). LC-MS/MS method applied to preclinical pharmacokinetic investigation of olanzapine-loaded lipid-core nanocapsules. Retrieved from [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A NIR, 1H-NMR, LC-MS and chemometrics pilot study on the origin of carvedilol drug substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Longdom Publishing. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Retrieved from [Link]

  • National Institutes of Health. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Retrieved from [Link]

  • ResearchGate. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Retrieved from [Link]

  • Waters Corporation. (2021). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Retrieved from [Link]

  • National Institutes of Health. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. Retrieved from [Link]

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Method

Application Note &amp; Protocol: Assessing the Cytotoxicity of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

Introduction: The Rationale for Cytotoxicity Profiling (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a hydantoin derivative with a chiral center. Its structural similarity to known anticonvulsant agents, such as phenytoin,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cytotoxicity Profiling

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a hydantoin derivative with a chiral center. Its structural similarity to known anticonvulsant agents, such as phenytoin, and their metabolites, necessitates a thorough evaluation of its safety profile at the cellular level. Notably, stereoisomers of related compounds, such as 5-(4'-Hydroxyphenyl)-5-phenylhydantoin (a major metabolite of phenytoin), have demonstrated stereoselective toxicity, with the (R)-enantiomer showing significant toxicity.[1] This underscores the critical importance of characterizing the cytotoxic potential of the (S)-enantiomer of 5-(4-Hydroxyphenyl)-5-ethylhydantoin.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. We will detail the principles and protocols for a multi-parametric approach, employing a suite of well-established cell-based assays to generate a robust and reliable cytotoxicity profile. The assays described herein—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide—are selected to provide a holistic view of the compound's effects on cell viability, membrane integrity, and apoptosis induction.

I. Foundational Principles of Cytotoxicity Assessment

A single assay is often insufficient to fully characterize a compound's cytotoxic effects. Therefore, a multi-assay approach is recommended to elucidate the potential mechanisms of cell death. The selected assays are based on distinct cellular functions, providing complementary data points.

  • MTT Assay for Metabolic Viability: This colorimetric assay is a cornerstone for assessing cell viability and proliferation.[2] It relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells.[2] This reduction results in the formation of insoluble purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[3] A decrease in formazan production indicates a reduction in cell viability, which can be a consequence of cytotoxicity or cytostatic effects.[2]

  • LDH Assay for Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[4] The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Annexin V/Propidium Iodide Assay for Apoptosis Detection: This flow cytometry-based assay provides a more detailed insight into the mode of cell death.[5][6] During the early stages of apoptosis, phosphatidylserine (PS) residues, normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.[5][6] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

II. Experimental Design & Workflow

A logical and well-controlled experimental design is paramount for generating reproducible and meaningful data. The following workflow provides a general framework for assessing the cytotoxicity of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Stock Preparation & Dilution Series cell_seeding Cell Seeding in 96-well Plates treatment Treatment with (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Data Normalization & IC50 Calculation data_acquisition->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for cytotoxicity assessment.

III. Detailed Protocols

A. Cell Culture

The choice of cell line is critical and should be relevant to the intended application of the test compound. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human hepatocarcinoma) is recommended.

  • Cell Line Maintenance: Culture the selected cell line in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

B. Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (e.g., 100 mM) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.5%).

C. MTT Assay Protocol
  • Cell Seeding: Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[7] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

D. LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7] A stop solution can be added before reading if necessary.[11]

  • Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

E. Annexin V/Propidium Iodide Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin for the selected duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[12]

IV. Data Analysis and Interpretation

A. Calculation of Cell Viability and Cytotoxicity
  • MTT Assay:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • LDH Assay:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

B. Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13] To determine the IC50 value, plot the percentage of cell viability or inhibition against the log of the compound concentration.[14] Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[14][15] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[14][16]

ParameterDescription
Test Compound (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin
Cell Line e.g., HeLa, A549, HepG2
Seeding Density 1 x 10^4 - 5 x 10^4 cells/well (96-well plate)
Treatment Concentrations Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100, 1000 µM)
Incubation Time 24, 48, 72 hours
Assay Readout Absorbance at 570 nm (MTT), 490 nm (LDH); Fluorescence (Annexin V/PI)
Data Analysis % Viability/Cytotoxicity, IC50 calculation

Table 1: Summary of Experimental Parameters

C. Interpretation of Annexin V/PI Data

The flow cytometry data from the Annexin V/PI assay will generate dot plots that can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants with increasing compound concentration is indicative of apoptosis induction.

apoptosis_pathway cluster_apoptosis Apoptosis Induction cluster_detection Detection Method drug (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin cell Target Cell drug->cell Induces Stress early_apoptosis Early Apoptosis (PS Exposure) cell->early_apoptosis Apoptotic Signal necrosis Necrosis cell->necrosis Severe Damage late_apoptosis Late Apoptosis (Membrane Permeabilization) early_apoptosis->late_apoptosis annexin_v Annexin V Positive early_apoptosis->annexin_v pi_negative PI Negative early_apoptosis->pi_negative late_apoptosis->annexin_v pi_positive PI Positive late_apoptosis->pi_positive necrosis->pi_positive

Caption: Simplified pathway of apoptosis and its detection.

V. Conclusion and Further Steps

This application note provides a robust framework for the initial cytotoxic characterization of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptotic markers, researchers can obtain a comprehensive understanding of the compound's in vitro safety profile. The generated IC50 values will serve as a critical parameter for guiding further preclinical development. Should significant cytotoxicity be observed, further mechanistic studies, such as caspase activation assays or mitochondrial membrane potential analysis, would be warranted to delineate the specific pathways of cell death.

VI. References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Do, T. T. N., & Nguyen, C. T. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • PubMed. (2007). Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of Hydantoin Metabolites in Human Urine by Gas Chromatography-Mass Spectrometry

Abstract This application note presents a detailed and robust protocol for the quantitative analysis of hydantoin anticonvulsant metabolites in human urine using gas chromatography-mass spectrometry (GC-MS). Focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of hydantoin anticonvulsant metabolites in human urine using gas chromatography-mass spectrometry (GC-MS). Focusing on phenytoin and its primary metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), this guide provides a comprehensive workflow from sample preparation, including enzymatic hydrolysis and solid-phase extraction, through to derivatization and final GC-MS analysis. The methodologies outlined are designed to offer high sensitivity, specificity, and reproducibility for therapeutic drug monitoring, clinical toxicology, and pharmacokinetic studies.

Introduction: The Clinical Significance of Hydantoin Monitoring

Hydantoin derivatives, most notably phenytoin, are a class of anticonvulsant drugs widely prescribed for the treatment of epilepsy. The therapeutic window for these drugs is narrow, and patient response can be highly variable. Therefore, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while avoiding toxicity. The analysis of urinary metabolites provides a non-invasive method to assess patient compliance, metabolism, and potential drug-drug interactions.

Phenytoin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, to its major, largely inactive metabolite, p-HPPH.[1][2] This metabolite is then conjugated with glucuronic acid and excreted in the urine.[1][3] Consequently, a comprehensive urinary analysis requires the cleavage of this glucuronide conjugate to accurately quantify the total p-HPPH excretion.

Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly specific and sensitive platform for the analysis of hydantoin and its metabolites.[4] However, the polar nature and low volatility of these compounds necessitate a critical derivatization step to render them amenable to GC analysis.[5][6] This application note provides a field-proven protocol that addresses these challenges, ensuring reliable and accurate quantification.

Principle of the Method

The analytical workflow is a multi-step process designed to isolate and prepare hydantoin metabolites from the complex urine matrix for GC-MS analysis. The core steps include:

  • Enzymatic Hydrolysis: Cleavage of the glucuronide conjugate from p-HPPH using β-glucuronidase to quantify the total metabolite concentration.

  • Solid-Phase Extraction (SPE): Isolation and purification of the parent drug and its metabolite from endogenous urine components.

  • Derivatization: Chemical modification of the analytes to increase their volatility and thermal stability for GC analysis.

  • GC-MS Analysis: Separation, identification, and quantification of the derivatized analytes.

The entire analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Incubation spe Solid-Phase Extraction (SPE) hydrolysis->spe Loading elution Elution spe->elution Analyte Recovery evaporation Evaporation to Dryness elution->evaporation Solvent Removal derivatization Derivatization evaporation->derivatization Reconstitution gcms GC-MS Analysis derivatization->gcms Injection data Data Processing & Quantification gcms->data caption Workflow for Hydantoin Metabolite Analysis

Figure 1: A comprehensive workflow diagram illustrating the key stages of hydantoin metabolite analysis in urine.

Materials and Reagents

Reagents
  • Phenytoin (Certified Reference Material)

  • 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) (Certified Reference Material)

  • 5-(p-methylphenyl)-5-phenylhydantoin (MPPH) or other suitable internal standard (IS)

  • β-glucuronidase from Helix pomatia or a recombinant source

  • Sodium acetate buffer (pH 5.0)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or an acetylation agent like acetic anhydride.

  • Deionized water (18 MΩ·cm)

Consumables
  • Solid-Phase Extraction (SPE) cartridges (e.g., C8 or a mixed-mode cation exchange)

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • GC vials with inserts

  • Autosampler syringes

Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of phenytoin, p-HPPH, and the internal standard (e.g., MPPH) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create a series of working standards for the calibration curve.

  • Calibration Curve and Quality Controls (QCs): Spike drug-free urine with the working standard solutions to prepare calibrators and QCs at low, medium, and high concentrations.

Sample Preparation Protocol
  • Sample Aliquoting: Pipette 1 mL of urine (calibrator, QC, or unknown sample) into a glass centrifuge tube.

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., MPPH) to each tube.

  • Enzymatic Hydrolysis:

    • Add 1 mL of sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Vortex briefly and incubate in a water bath at 55-60°C for at least 2 hours (or overnight for some enzyme preparations).[3] The choice of enzyme and incubation time should be optimized for complete hydrolysis.[7]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

    • Elution: Elute the analytes with 2 mL of a suitable solvent, such as ethyl acetate or methanol.[8]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol

The derivatization step is critical for volatilizing the analytes for GC analysis.[6] Silylation is a common and effective method.

  • Reagent Addition: To the dried extract, add 50 µL of MSTFA (with 1% TMCS) and 50 µL of a solvent like acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Instrumental Conditions

The following table summarizes a typical set of GC-MS parameters for the analysis of derivatized hydantoin metabolites. These should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1-2 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial: 150°C, hold for 1 minRamp 1: 15°C/min to 250°CRamp 2: 25°C/min to 300°C, hold for 5 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Analysis and Quantification

Analyte Identification

Identification of the derivatized phenytoin and p-HPPH is based on their retention times and the presence of characteristic ions in their mass spectra.

Table of Characteristic Ions for SIM Mode:

Analyte (as TMS derivative) Retention Time (approx.) Quantifier Ion (m/z) Qualifier Ions (m/z)
Phenytoin-TMS~10-12 min280203, 194, 118[9]
p-HPPH-TMS₂~12-14 min412397, 294
MPPH-TMS (IS)~11-13 min294217, 208[9]

Note: Retention times and mass spectra should be confirmed by analyzing authentic standards on the specific GC-MS system being used.

Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibrators. The concentration of the analytes in the unknown samples is then determined from this curve.

Method Validation and Performance

A full method validation should be performed according to established guidelines. Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a linear relationship (r² > 0.99) over the expected concentration range.[8]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The method should be sensitive enough for the intended application. For phenytoin, an LOQ of 50 ng/mL has been reported.[8]

  • Recovery: The efficiency of the extraction process should be evaluated and should be consistent across the concentration range. Recoveries of ≥94% have been demonstrated for phenytoin using SPE.[9]

  • Selectivity: The method should be free from interference from endogenous urine components.

Troubleshooting

Problem Potential Cause Solution
Low Analyte Response Incomplete hydrolysisOptimize enzyme concentration, incubation time, and temperature.
Incomplete derivatizationEnsure reagents are fresh and the reaction is carried out under anhydrous conditions.
Poor extraction recoveryCheck SPE cartridge conditioning and elution solvents.
Peak Tailing Active sites in the GC systemUse a deactivated liner and perform regular column maintenance.
Interfering Peaks Insufficient sample cleanupOptimize the wash steps in the SPE protocol.
ContaminationUse high-purity solvents and reagents.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of hydantoin metabolites in urine. The combination of enzymatic hydrolysis, solid-phase extraction, and chemical derivatization effectively addresses the challenges associated with this analysis, enabling accurate therapeutic drug monitoring and supporting further research in the fields of pharmacology and toxicology.

References

  • Maurer, H. H. (1990). Detection of anticonvulsants and their metabolites in urine within a "general unknown" analysis procedure using computerized gas chromatography-mass spectrometry. Archives of Toxicology, 64(7), 554–561. [Link]

  • Stab, J., Oelrich, M., & Kruse, C. (2013). A Quantitative Phenytoin GC–MS Method and its Validation for Samples from Human ex situ Brain Microdialysis, Blood and Saliva Using Solid-Phase Extraction. Journal of Analytical Toxicology, 37(7), 421–429. [Link]

  • Baumann, P., & Jonzier-Perey, M. (1988). GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin. Clinica Chimica Acta, 171(2-3), 211–222. [Link]

  • Liu, Z., & Uetrecht, J. P. (1995). The phenytoin metabolite p-HPPH upregulates prostaglandin biosynthesis in human gingival fibroblasts challenged to interleukin-1. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1641–1647. [Link]

  • Kupfer, A., & Branch, R. A. (1985). A major metabolite of the antiepileptic drug mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) has been identified in urine after a single oral dose of 100 mg of mephenytoin in man. Drug Metabolism and Disposition, 13(5), 537–543. [Link]

  • Maguire, J. H., Kraus, G., & Butler, T. C. (1978). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Journal of Pharmaceutical Sciences, 67(5), 627–631. [Link]

  • Nakajima, M., Ohashi, N., & Yokoi, T. (2006). Urinary Excretion of Phenytoin Metabolites, 5-(4′-hydroxyphenyl)-5-Phenylhydantoin and its O-glucuronide in Humans and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(9), 1604–1609. [Link]

  • Stab, J., et al. (2013). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. PubMed. [Link]

  • Lin, Y. S., & Wong, Y. C. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(1), 1-10. [Link]

  • Ssenku, J., et al. (2018). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. PubMed Central. [Link]

  • Al-Asmari, A. I., et al. (2021). Quantification of phenytoin and its metabolites in equine plasma and urine using high-performance liquid chromatography. Sci-Hub. [Link]

  • Modey, W. K., et al. (1997). Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study. PubMed. [Link]

  • Al-Saeed, A. H. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Middle East Journal of Applied Science & Technology. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Novel Hydantoin Compounds

Abstract The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticonvulsant, anticancer, antiarrhythmic, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticonvulsant, anticancer, antiarrhythmic, and antimicrobial agents. The versatility of its five-membered ring, with multiple sites for substitution, allows for the creation of vast chemical libraries with finely tuned pharmacological properties. High-Throughput Screening (HTS) is an indispensable tool for rapidly interrogating these large libraries to identify novel hit compounds. This guide provides an in-depth overview and detailed protocols for state-of-the-art HTS methods tailored for the discovery of new hydantoin-based therapeutics. We will explore both biochemical and cell-based assay formats, emphasizing the rationale behind assay selection, experimental design, and robust data analysis to ensure the identification of high-quality lead candidates.

Introduction: The Hydantoin Scaffold in Drug Discovery

Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring that has proven to be a remarkably successful scaffold in drug development.[1][2] Its importance is exemplified by blockbuster drugs like Phenytoin, an anticonvulsant that has been a mainstay in epilepsy treatment for decades, and Enzalutamide, a potent androgen receptor antagonist for prostate cancer.[3]

The structure of hydantoin offers several advantages for medicinal chemists:

  • Synthetic Tractability: The core can be synthesized through robust and well-established multicomponent reactions like the Bucherer-Bergs synthesis, which is amenable to library creation.[4] Modern solid-phase synthesis techniques further enable the rapid generation of diverse derivatives.[1]

  • Stereochemical Control: The C-5 position of the hydantoin ring is a common site for introducing stereocenters, allowing for the exploration of stereospecific interactions with biological targets.

  • Hydrogen Bonding Capability: The ring contains two amide functionalities, providing both hydrogen bond donors and acceptors that are crucial for molecular recognition and binding to protein targets.[1]

Given these features, the hydantoin scaffold has been successfully exploited to target a wide range of biological entities, including ion channels, enzymes, and nuclear receptors. This guide will focus on HTS strategies for three major therapeutic areas where hydantoins have shown significant promise: Oncology , Epilepsy (Anticonvulsant Activity) , and Enzyme Inhibition .

The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-stage process designed to efficiently screen tens of thousands to millions of compounds. The goal is not just to find active compounds, but to find robust, reproducible, and promising hits that can be advanced into lead optimization.

The generalized HTS workflow, which will be the framework for our specific protocols, is as follows:

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Hit Identification Compound_Library Hydantoin Compound Library (Solid or DMSO Plates) Assay_Development Assay Development & Miniaturization (e.g., 384-well format) Validation Assay Validation (Z'-factor > 0.5) Automation Automated Screening (Robotic Liquid Handling) Validation->Automation Proceed to HTS Data_Acquisition Data Acquisition (Plate Reader) Automation->Data_Acquisition Data_Analysis Data Normalization & Hit Picking Data_Acquisition->Data_Analysis Confirmation Hit Confirmation (Re-testing) Data_Analysis->Confirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Confirmation->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt Validated Hits

Caption: Generalized workflow for a High-Throughput Screening (HTS) campaign.

A critical parameter in assay validation is the Z'-factor , a statistical measure of the separation between the positive and negative controls.[5] An assay is considered robust and suitable for HTS when the Z'-factor is greater than 0.5.[6][7]

Formula for Z'-factor:



Where:
  • 
     = mean of the positive control
    
  • 
     = standard deviation of the positive control
    
  • 
     = mean of the negative control
    
  • 
     = standard deviation of the negative control
    

Application I: Screening for Anticancer Hydantoins

Many hydantoin derivatives exhibit potent antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that control cell growth and survival, such as the PI3K/AKT pathway.[8]

Rationale: Cell-Based Viability Assays

The most direct approach to screen for anticancer compounds is to measure their effect on the viability of cancer cells. Cell-based assays are preferred for primary screening in this context because they provide a more physiologically relevant system, accounting for factors like cell permeability and off-target effects that would be missed in a purely biochemical assay.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that is readily adaptable to HTS formats.[11] It measures the metabolic activity of cells, which correlates with cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

HTS Protocol: Miniaturized MTT Assay for Cytotoxicity

This protocol is designed for screening a hydantoin library against a cancer cell line (e.g., MCF-7, A549) in a 384-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Hydantoin compound library (10 mM in DMSO)

  • Positive Control: Doxorubicin (10 µM)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom, tissue culture-treated plates

  • Automated liquid handling system

  • Multichannel pipette or plate dispenser

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a pre-determined optimal density (e.g., 2,500 cells/well) in complete culture medium.

    • Using an automated plate dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Leave the peripheral wells filled with sterile PBS to minimize edge effects.

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library to 100 µM in culture medium.

    • Using a robotic liquid handler (e.g., pin tool or acoustic dispenser), transfer a small volume (e.g., 50 nL) of the hydantoin compounds from the source plates to the cell plates. This achieves a final screening concentration of approximately 10 µM.

    • Add positive control (Doxorubicin) and negative control (DMSO vehicle) to designated wells on each plate.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay Execution:

    • Add 5 µL of MTT Reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Add 25 µL of Solubilization Solution to each well.

    • Incubate the plates at room temperature in the dark on an orbital shaker for 2-4 hours, or overnight, to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis and Hit Criteria:

ParameterDescriptionCalculationExample Hit Criterion
Percent Inhibition Normalizes the activity of a test compound relative to controls.ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

> 50% inhibition
Z'-factor Assesses the quality and robustness of the assay for each plate.$1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{neg} - \mu_{pos}
IC₅₀ Concentration of compound that inhibits 50% of cell viability. Determined in follow-up dose-response studies.N/A< 10 µM
  • 
     = Mean absorbance of negative control (DMSO)
    
  • 
     = Standard deviation of negative control
    
  • 
     = Mean absorbance of positive control (Doxorubicin)
    
  • 
     = Standard deviation of positive control
    

Application II: Screening for Novel Anticonvulsants

The anticonvulsant activity of hydantoins like Phenytoin is primarily attributed to their ability to modulate voltage-gated ion channels, particularly sodium channels, in the brain.[13] This modulation stabilizes neuronal membranes and prevents the excessive firing that characterizes seizures. Therefore, a logical HTS strategy is to directly measure the effect of novel hydantoin compounds on ion channel activity.

Rationale: Ion Channel Fluorescence-Based Assays

Automated patch-clamp electrophysiology is the gold standard for studying ion channels but can be too low-throughput for primary screening.[14] A highly effective HTS alternative is the use of fluorescence-based assays that measure changes in membrane potential.[15] These assays use voltage-sensitive dyes that change their fluorescence intensity in response to ion flux across the cell membrane. A compound that blocks depolarizing ion channels (like sodium channels) will prevent the change in membrane potential, resulting in a measurable difference in fluorescence.

Ion_Channel_Assay cluster_resting Resting State cluster_activated Activated State (No Inhibitor) cluster_inhibited Inhibited State (Active Hydantoin) Resting Cell at resting potential (-70mV). Dye shows baseline fluorescence. Activated Depolarizing stimulus applied. Na+ ions rush in. Membrane potential changes. Dye fluorescence increases. Resting->Activated Stimulus (e.g., Veratridine) Inhibited Hydantoin blocks Na+ channel. Stimulus applied. Na+ influx is prevented. No change in fluorescence. Resting->Inhibited Pre-incubation with Hydantoin + Stimulus

Caption: Principle of a fluorescence-based membrane potential assay for ion channel blockers.

HTS Protocol: Membrane Potential Assay for Sodium Channel Modulators

This protocol describes a homogeneous, fluorescence-based assay to identify hydantoin compounds that block voltage-gated sodium channels in a neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses them.

Materials:

  • SH-SY5Y cells

  • Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES)

  • Membrane Potential Assay Kit (containing a voltage-sensitive fluorescent dye)

  • Hydantoin compound library (10 mM in DMSO)

  • Positive Control: Tetrodotoxin (TTX, 1 µM), a potent sodium channel blocker

  • Channel Activator: Veratridine (50 µM)

  • 384-well black-walled, clear-bottom plates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating:

    • Plate SH-SY5Y cells in 384-well plates at an optimized density and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Compound Addition:

    • During dye incubation, prepare a compound plate containing the hydantoin library, positive control (TTX), and negative control (DMSO) diluted in Assay Buffer.

    • Using the liquid handler of the fluorescence plate reader, add 10 µL from the compound plate to the cell plate.

  • Data Acquisition:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-20 minutes.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's integrated liquid handler then injects 10 µL of the channel activator (Veratridine) into all wells.

    • Immediately begin kinetic fluorescence readings for 1-2 minutes to capture the change in membrane potential.

  • Data Analysis and Hit Criteria:

    • The primary readout is the change in fluorescence (ΔF) upon addition of the activator.

    • Calculate Percent Inhibition:

      
      
      
    • Hits are compounds that significantly reduce the fluorescence signal induced by Veratridine, similar to the positive control TTX.

    • Confirm hits by re-testing and determine IC₅₀ values through dose-response experiments.

Application III: Screening for Enzyme Inhibitors

Hydantoins have been identified as inhibitors of various enzymes, including kinases (e.g., PI3K, GSK-3β) and hydrolases (e.g., urease).[16][17][18] Biochemical assays, which use purified enzymes and specific substrates, are ideal for primary HTS in this area as they are highly specific and generally more cost-effective than cell-based assays.[17][18]

Rationale: Universal Kinase Assay (ADP Detection)

Kinases are one of the most heavily drugged enzyme classes, particularly in oncology. All kinase reactions share a common feature: they transfer a phosphate group from ATP to a substrate, producing ADP as a byproduct. Universal kinase assays leverage this commonality by directly measuring the amount of ADP produced.[19] This makes them applicable to virtually any kinase without the need for specific antibodies or modified substrates.

Fluorescence-based ADP detection assays (e.g., Adapta™, Transcreener®) are highly amenable to HTS. They are homogeneous ("mix-and-read") assays that use a competitive immunoassay format to generate a time-resolved fluorescence resonance energy transfer (TR-FRET) signal that is inversely proportional to the amount of ADP produced.

Kinase_Assay cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection cluster_no_inhibition No Inhibition (High ADP) cluster_inhibition Inhibition (Low ADP) reaction Kinase + Substrate + ATP  ->  Phospho-Substrate + ADP ADP_high ADP (from reaction) ADP_low ADP (low amount) Antibody ADP Antibody (Ulight-labeled) ADP_high->Antibody Binds Tracer ADP-Tracer (Eu-labeled) Tracer->Antibody Binding Blocked Result_low Result: Low TR-FRET Signal Tracer_binds ADP-Tracer (Eu-labeled) Antibody_binds ADP Antibody (Ulight-labeled) Tracer_binds->Antibody_binds Binds Result_high Result: High TR-FRET Signal

Sources

Application

Introduction: The Criticality of Accurate Binding Affinity Measurement

An authoritative guide to navigating the complexities of receptor-ligand interactions. In the realms of drug discovery, molecular biology, and biomedical research, the precise quantification of binding affinity between a...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of receptor-ligand interactions.

In the realms of drug discovery, molecular biology, and biomedical research, the precise quantification of binding affinity between a ligand (e.g., a drug candidate, hormone, or neurotransmitter) and its specific receptor target is a cornerstone of understanding biological function and therapeutic potential. The strength of this interaction, typically defined by the equilibrium dissociation constant (Kd), dictates the concentration of a ligand required to elicit a biological response and informs critical decisions in the development of novel therapeutics. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the principles and protocols for accurately measuring binding affinity. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of robust and reliable data.

Foundational Principles: Understanding the Dynamics of Molecular Recognition

The interaction between a ligand (L) and a receptor (R) is a dynamic process governed by the laws of mass action, leading to the formation of a ligand-receptor complex (LR). This reversible reaction can be represented as:

[L] + [R] ⇌ [LR]

The rates of association (kon or ka) and dissociation (koff or kd) determine the equilibrium state. The ratio of these rates defines the equilibrium dissociation constant (Kd):

Kd = koff / kon = ([L][R]) / [LR]

A lower Kd value signifies a higher binding affinity, as a lower concentration of the ligand is required to occupy 50% of the receptors at equilibrium. Understanding these fundamental parameters is crucial for selecting the appropriate assay and interpreting the resulting data.

Selecting the Right Tool: A Comparative Overview of Key Technologies

The choice of methodology for measuring binding affinity is contingent on several factors, including the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., kinetics vs. equilibrium). Below is a comparative summary of commonly employed techniques.

Technique Principle Information Provided Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized receptor on a sensor chip.Real-time kinetics (kon, koff), affinity (Kd), and concentration.Label-free, high sensitivity, provides kinetic data.Requires immobilization of one interactant, potential for mass transport limitations.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon ligand binding.Real-time kinetics (kon, koff), affinity (Kd), and concentration.Label-free, high throughput, tolerant of crude samples.Generally lower sensitivity than SPR, requires immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding of a ligand to a receptor in solution.Affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, solution-based (no immobilization), provides thermodynamic data.Low throughput, requires large amounts of sample, sensitive to buffer mismatches.
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.Affinity (Kd, Ki), and receptor density (Bmax).High sensitivity and specificity, well-established methodology.Requires use of radioactivity, endpoint assay (no kinetic data), potential for non-specific binding.

Experimental Workflow: A Generalized Approach

A robust binding affinity measurement experiment follows a structured workflow, from planning and execution to data analysis and validation.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Validation A Reagent Preparation & QC (Protein, Ligand, Buffers) B Experimental Design (Concentrations, Controls) A->B C Instrument Setup & Equilibration B->C D Immobilization (SPR/BLI) or Sample Loading (ITC/Radioligand) C->D E Association Phase (Ligand Injection/Incubation) D->E F Dissociation Phase (Buffer Flow/Wash) E->F G Data Processing & Curve Fitting (e.g., 1:1 Langmuir) F->G H Determination of Kinetic & Affinity Constants (kon, koff, Kd) G->H I Data Validation (Residuals, Chi², Controls) H->I

Caption: Generalized workflow for a binding affinity measurement experiment.

Detailed Protocols: From Bench to Data

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a powerful label-free technique that monitors molecular interactions in real time. This protocol provides a generalized workflow adaptable to most SPR instruments.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5, NTA).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).

  • Running buffer (e.g., HBS-EP+).

  • Receptor and ligand of interest.

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl) or other appropriate immobilization chemistry.

2. Experimental Procedure:

  • Step 1: System Preparation:

    • Degas all buffers and solutions to prevent air bubbles.

    • Prime the system with running buffer until a stable baseline is achieved.

  • Step 2: Receptor Immobilization:

    • Activate the sensor surface with a fresh mixture of EDC/NHS.

    • Inject the receptor solution over the activated surface. The amount of immobilized receptor (measured in Response Units, RU) should be optimized to avoid mass transport effects.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Step 3: Ligand Binding Assay:

    • Inject a series of increasing concentrations of the ligand over the immobilized receptor surface. Each injection cycle should consist of:

      • Association: Ligand flows over the surface, allowing binding to occur.

      • Dissociation: Running buffer flows over the surface, allowing the ligand-receptor complex to dissociate.

    • Include a zero-concentration (buffer only) injection as a negative control.

  • Step 4: Surface Regeneration (if necessary):

    • Inject a regeneration solution (e.g., low pH glycine) to remove the bound ligand without denaturing the immobilized receptor. Test different regeneration conditions to find one that is effective and gentle.

3. Data Analysis:

  • Subtract the reference surface signal and the buffer-only injection signal from the raw data.

  • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir, steady-state affinity). This will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Materials and Reagents:

  • Isothermal Titration Calorimeter.

  • Receptor and ligand of interest.

  • Dialysis buffer.

2. Experimental Procedure:

  • Step 1: Sample Preparation:

    • Extensively dialyze both the receptor and ligand against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the receptor and ligand.

  • Step 2: Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Step 3: Titration:

    • Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Allow the system to return to thermal equilibrium between each injection.

3. Data Analysis:

  • Integrate the heat-flow peaks for each injection to determine the heat change.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.

  • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Ensuring Data Integrity: The Importance of Self-Validation

Trustworthy data is paramount. The following validation steps should be integrated into your experimental design.

  • Orthogonal Methods: Confirm your findings with a second, independent method. For example, if you determine Kd by SPR, a follow-up ITC experiment can provide strong validation.

  • Control Experiments:

    • Negative Controls: Use an irrelevant protein or a structurally similar but inactive ligand to ensure specificity.

    • Positive Controls: Use a known binder to confirm that the assay is performing as expected.

  • Data Quality Assessment:

    • SPR/BLI: Analyze the residuals of the curve fit. A random distribution around zero indicates a good fit.

    • ITC: Ensure a sigmoidal binding isotherm is obtained.

Visualizing the Process: From Interaction to Signal

The following diagram illustrates the fundamental principle of a label-free biosensor assay like SPR or BLI.

cluster_workflow Label-Free Biosensor Workflow cluster_signal Resulting Signal (Sensorgram) A 1. Sensor Surface (with immobilized receptor) B 2. Association (Ligand binds to receptor) A->B Inject Ligand C 3. Dissociation (Ligand unbinds from receptor) B->C Inject Buffer Signal

Caption: Conceptual workflow of a label-free biosensor experiment.

Conclusion: A Pathway to Robust and Reproducible Data

The accurate measurement of binding affinity is a multi-faceted process that requires careful planning, meticulous execution, and rigorous data analysis. By understanding the principles behind the available technologies, selecting the appropriate assay for the biological question at hand, and incorporating self-validating controls, researchers can generate high-quality, reproducible data that will accelerate their research and development efforts. This application note serves as a guide to achieving that goal, empowering scientists to confidently navigate the complexities of molecular interactions.

References

  • Title: Surface Plasmon Resonance (SPR) Source: Cytiva URL: [Link]

  • Title: Bio-Layer Interferometry (BLI) Source: Sartorius URL: [Link]

  • Title: A guide to simple and informative binding assays Source: Nature Reviews Molecular Cell Biology URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin synthesis

Welcome to the technical support center for the synthesis of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target molecule.

Introduction

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a chiral molecule of significant interest in medicinal chemistry. Its synthesis presents several challenges, primarily centered around achieving high yield and, most critically, high enantiomeric purity. This guide provides a comprehensive question-and-answer-based resource to address specific issues you may encounter during your experiments. The core of the synthesis often revolves around the Bucherer-Bergs reaction to form the racemic hydantoin, followed by a chiral resolution step.

Core Synthesis Workflow & Key Challenges

The synthesis of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin typically follows a two-stage process:

  • Racemic Synthesis: Formation of (±)-5-(4-Hydroxyphenyl)-5-ethylhydantoin via the Bucherer-Bergs reaction, starting from 4-hydroxyphenyl ethyl ketone.

  • Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture.

This workflow is illustrated in the diagram below:

cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution A 4-Hydroxyphenyl Ethyl Ketone B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B Reactants C (±)-5-(4-Hydroxyphenyl)-5-ethylhydantoin B->C Product D (±)-5-(4-Hydroxyphenyl)-5-ethylhydantoin C->D Purification E Resolution Method (e.g., Diastereomeric Salt Formation, Preparative Chiral HPLC, Enzymatic Resolution) D->E F (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin E->F Desired Enantiomer G (R)-5-(4-Hydroxyphenyl)-5-ethylhydantoin E->G Undesired Enantiomer A (±)-Hydantoin C Diastereomeric Salts ((S)-Hydantoin-(R)-Amine) ((R)-Hydantoin-(R)-Amine) A->C B Chiral Amine (Resolving Agent) B->C D Fractional Crystallization C->D E Less Soluble Diastereomer (Crystals) D->E F More Soluble Diastereomer (in Mother Liquor) D->F G Acidification E->G H Pure (S)-Hydantoin G->H I Recovery of Chiral Amine G->I A (±)-5-(4-Hydroxyphenyl)-5-ethylhydantoin B D-Hydantoinase A->B C (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (Unhydrolyzed) B->C Selective Reaction D N-Carbamoyl-(R)-amino acid (Hydrolysis Product) B->D

Optimization

Technical Support Center: Optimization of Mobile Phase for Separating Ethylhydantoin Enantiomers

Welcome to the technical support center for the chiral separation of ethylhydantoin enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of ethylhydantoin enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during HPLC-based enantioseparation. Our approach is rooted in explaining the fundamental principles behind the chromatographic process, enabling you to make informed decisions to optimize your separations.

Section 1: Understanding the Separation - The "Why" Behind the "How"

The successful separation of enantiomers, such as those of ethylhydantoin, relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1] The mobile phase plays a critical role in modulating these interactions. An optimized mobile phase will not only facilitate the differential binding of the enantiomers to the CSP but also ensure good peak shape and resolution.

The choice of mobile phase components, including the primary solvent, modifier, and any additives, directly influences the retention and selectivity of the separation.[2] Understanding these relationships is key to effective troubleshooting.

Section 2: Troubleshooting Guides in Q&A Format

This section addresses specific problems you may encounter during the separation of ethylhydantoin enantiomers. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

No Enantiomeric Separation or Poor Resolution

Question: I am not seeing any separation of my ethylhydantoin enantiomers, or the resolution is very poor (Rs < 1.5). What should I do?

Answer: This is a common starting point in method development. The lack of separation indicates that the chiral recognition is not effective under the current conditions. Here’s a systematic approach to address this:

Causality: Poor resolution is fundamentally an issue of either insufficient column efficiency (N), poor selectivity (α), or inadequate retention (k').[3] Our troubleshooting will focus on manipulating these factors, primarily through mobile phase adjustments.

Troubleshooting Workflow:

A Problem: No/Poor Resolution B Step 1: Verify System Suitability - Check column installation - Confirm mobile phase composition - Run a standard to check system performance A->B C Step 2: Optimize Mobile Phase Composition B->C D Change Alcohol Modifier - Switch between Methanol, Ethanol, and 2-Propanol C->D E Adjust Modifier Concentration - Decrease % alcohol to increase retention - Increase % alcohol to decrease retention D->E F Step 3: Adjust Flow Rate - Lower flow rate (e.g., 0.5 mL/min) to improve efficiency E->F G Step 4: Evaluate Column Temperature - Decrease temperature to enhance selectivity F->G H Resolution Improved? G->H I Yes H->I Yes J No H->J No L Method Optimized I->L K Consider a different CSP J->K

Caption: Workflow for troubleshooting poor resolution.

Detailed Steps:

  • Verify System and Method Basics: Before adjusting the mobile phase, ensure your HPLC system is functioning correctly and the method parameters are set as intended.[4][5]

    • Column Connection: Ensure the column is installed in the correct flow direction.

    • Mobile Phase Preparation: Double-check the composition of your mobile phase. Inaccurate solvent ratios are a common source of problems.

    • System Performance: Inject a well-characterized chiral compound to confirm the column and system are performing as expected.

  • Optimize the Alcohol Modifier: The type and concentration of the alcohol modifier in a normal-phase separation are critical for achieving selectivity.

    • Type of Alcohol: The choice of alcohol (e.g., methanol, ethanol, 2-propanol) can significantly impact the chiral recognition mechanism.[6] If you are using 2-propanol, try switching to ethanol, and vice-versa. The change in the alcohol's size and polarity can alter the way the enantiomers interact with the CSP.

    • Concentration of Alcohol: Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol concentration generally increases retention times and can sometimes improve resolution. Conversely, increasing the alcohol concentration will decrease retention.

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the efficiency of the separation and allow more time for the enantiomers to interact with the CSP, often leading to better resolution.

  • Evaluate Column Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.

    • Action: Decrease the column temperature (e.g., from 25°C to 15°C). Lower temperatures often enhance the weaker bonding forces responsible for chiral recognition, thereby increasing selectivity.

Peak Tailing

Question: My ethylhydantoin enantiomer peaks are showing significant tailing. What is causing this, and how can I fix it?

Answer: Peak tailing is a common issue, particularly with compounds like hydantoins that contain polar functional groups. Tailing can compromise resolution and the accuracy of integration.

Causality: The primary cause of peak tailing is secondary interactions between the analyte and the stationary phase, often with residual silanol groups on the silica support.[7][8] For hydantoins, which can have basic properties, these interactions are more pronounced.

Troubleshooting Workflow:

A Problem: Peak Tailing B Step 1: Add a Mobile Phase Additive - For basic compounds, add a basic additive (e.g., 0.1% Diethylamine) - For acidic compounds, add an acidic additive (e.g., 0.1% Trifluoroacetic Acid) A->B C Step 2: Adjust Mobile Phase pH (Reversed-Phase) - Adjust pH to be ~2 units away from the analyte's pKa B->C D Step 3: Check for Sample Overload - Dilute the sample and reinject C->D E Step 4: Verify Sample Solvent - Dissolve sample in mobile phase or a weaker solvent D->E F Peak Shape Improved? E->F G Yes F->G Yes H No F->H No I Method Optimized G->I J Consider a different, end-capped CSP H->J

Caption: Workflow for troubleshooting peak tailing.

Detailed Steps:

  • Introduce a Mobile Phase Additive: This is often the most effective way to reduce peak tailing.

    • Action: For compounds with basic functionalities like ethylhydantoin, add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase. The additive will compete with the analyte for active sites on the stationary phase, masking the secondary interactions and improving peak shape.

  • Optimize Mobile Phase pH (if using reversed-phase): The ionization state of both the analyte and the stationary phase is pH-dependent.[7]

    • Action: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your ethylhydantoin analog. For basic hydantoins, a lower pH (e.g., <3) can protonate the silanol groups, reducing their interaction with the positively charged analyte.[7]

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[7]

    • Action: Prepare a more dilute sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Evaluate the Sample Solvent: The solvent used to dissolve the sample can cause peak shape issues if it is significantly stronger than the mobile phase.[7]

    • Action: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than the mobile phase.

Peak Splitting

Question: I am observing split peaks for my ethylhydantoin enantiomers. What could be the cause?

Answer: Peak splitting can be caused by issues with the column, the injection solvent, or the separation conditions themselves.

Causality: Peak splitting can occur if there is a void or channel in the column packing, a partially blocked frit, or if the sample solvent is incompatible with the mobile phase, causing the sample to precipitate on the column.[9]

Troubleshooting Workflow:

A Problem: Peak Splitting B Step 1: Check if All Peaks are Split A->B C All Peaks Split B->C Yes D Only Analyte Peaks Split B->D No E Check for Column Void/Contamination - Reverse flush the column - Replace column if necessary C->E F Verify Sample Solvent Compatibility - Dissolve sample in mobile phase D->F H Peak Shape Improved? E->H G Consider Co-elution - Inject a smaller volume to see if peaks resolve F->G G->H I Yes H->I Yes J No H->J No K Method Optimized I->K L Consult Instrument Manual or Specialist J->L

Caption: Workflow for troubleshooting peak splitting.

Detailed Steps:

  • Assess the Scope of the Problem: Determine if all peaks in your chromatogram are splitting or just the analyte peaks.

    • All Peaks Split: This suggests a problem before the separation, such as a blocked frit or a void at the head of the column.[9] Try reverse-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.

    • Only Analyte Peaks Split: This points to an issue with the separation chemistry or sample preparation.

  • Verify Sample Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger or immiscible with the mobile phase, it can cause the analyte to precipitate at the head of the column, leading to split peaks.

    • Action: As with peak tailing, dissolve the sample in the mobile phase or a weaker solvent.[9]

  • Consider Co-elution: It's possible that an impurity is co-eluting with your analyte, giving the appearance of a split peak.

    • Action: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you likely have a co-eluting impurity.[10]

Section 3: Experimental Protocols

Starting Mobile Phase Conditions for Ethylhydantoin Enantiomer Separation

This protocol provides a robust starting point for developing a separation method for ethylhydantoin enantiomers on a polysaccharide-based chiral stationary phase.

Materials:

  • Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based CSP

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: 2-Propanol (HPLC grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at an appropriate wavelength for ethylhydantoin

Procedure:

  • Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the ethylhydantoin sample in the mobile phase.

  • Inject the sample and acquire the chromatogram.

  • Evaluate the separation based on retention times, resolution, and peak shape.

Section 4: Data Presentation

Table 1: Effect of Alcohol Modifier on Resolution (Hypothetical Data)
Alcohol ModifierConcentration (%)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
2-Propanol108.29.51.8
Ethanol107.58.51.4
Methanol106.16.81.1
2-Propanol512.514.82.2

This table illustrates how changing the alcohol modifier and its concentration can impact the separation of ethylhydantoin enantiomers. Note that decreasing the modifier concentration generally increases retention and can improve resolution.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for ethylhydantoin enantiomer separation? A1: While normal-phase is more common for polysaccharide-based CSPs, reversed-phase methods can also be effective, especially for more polar analytes or for direct injection of biological samples.[11] Method development would involve screening different organic modifiers (e.g., acetonitrile, methanol) and optimizing the mobile phase pH.

Q2: My resolution is good, but the analysis time is too long. How can I speed it up? A2: To shorten the analysis time, you can try increasing the flow rate, but be aware this may reduce resolution.[12] Alternatively, you can increase the concentration of the alcohol modifier in your mobile phase to decrease retention times. You may need to find a balance between analysis time and resolution.

Q3: Can the history of my chiral column affect my separation? A3: Yes, the history of a chiral column can significantly impact its performance.[13] It is good practice to dedicate a chiral column to a specific method or type of analysis to avoid "memory effects" from previous mobile phases or samples. Always flush the column thoroughly with an appropriate solvent before and after use.

Q4: What is the "three-point interaction model" and why is it important? A4: The three-point interaction model is a fundamental concept in chiral recognition. It states that for a chiral stationary phase to differentiate between two enantiomers, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the CSP and one of the enantiomers.[13] This differential interaction is what leads to different retention times and, thus, separation.

References

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology, 1943, 85-98. [Link]

  • Bhor, S. A., Atnure, P. P., Charde, M. S., Chakole, R. D., & Hajare, S. T. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6), 924-935. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Armstrong, D. W. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Veeprho. (2020, August 1). Overview & Determination of Enantiomeric Impurities. [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Shaikh, T. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? ResearchGate. [Link]

  • Cabordery, A. C., et al. (2010). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1217(24), 3871-3875. [Link]

  • Chromatography Forum. (2010, October 23). Chiral separation problem. [Link]

  • Wahab, M. F., et al. (2021). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]

  • Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Deshpande, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ResearchGate. (2015, August 22). A new peak appeared in HPLC, that should not be there. What could be the reason?[Link]

  • Reddit. (n.d.). HPLC issues with racemic sample- where is the 2. enantiomer?[Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Wiley Analytical Science. (2022, October 19). No enantiomeric standards? No problem![Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?[Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Bhushan, R. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2339-2351. [Link]

  • Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 945-955. [Link]

  • Reddit. (2023, October 12). How do you only get a specific enantiomer?[Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Quora. (2015, December 4). Can we separate enantiomers?[Link]

Sources

Troubleshooting

Bucherer-Bergs Hydantoin Synthesis: A Technical Support Center for Minimizing Side-Product Formation

Welcome to the technical support center for the Bucherer-Bergs hydantoin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful mult...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bucherer-Bergs hydantoin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful multicomponent reaction and troubleshoot common challenges, particularly the formation of unwanted side-products. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can achieve high yields and purity in your syntheses.

Fundamentals of the Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs reaction is a cornerstone in heterocyclic chemistry, providing a straightforward route to 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds, cyanide salts, and ammonium carbonate.[1][2] The reaction typically proceeds by heating these components in a polar solvent, such as an aqueous ethanol mixture.[1]

The generally accepted mechanism involves several key steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon to form a cyanohydrin intermediate.[3]

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated from the decomposition of ammonium carbonate, to produce an α-aminonitrile.[2][3]

  • Carbamic Acid Formation: The amino group of the α-aminonitrile subsequently attacks carbon dioxide, also from ammonium carbonate, to form a cyano-carbamic acid.[2]

  • Cyclization and Rearrangement: This intermediate undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to yield the final hydantoin product.[2]

This multi-step process, while elegant in its convergence, presents several opportunities for side-reactions to occur, particularly when dealing with sensitive substrates.

Visualizing the Reaction Landscape: Main and Side Pathways

To effectively troubleshoot, it's crucial to visualize the competing reaction pathways. The following diagram illustrates the desired Bucherer-Bergs reaction alongside the primary off-target reactions.

Bucherer_Bergs_Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_products Side-Products Carbonyl Aldehyde/Ketone Cyanohydrin Cyanohydrin Carbonyl->Cyanohydrin + CN⁻ UnreactedCarbonyl Unreacted Carbonyl Carbonyl->UnreactedCarbonyl Incomplete Reaction KCN KCN/NaCN AmmoniumCarbonate (NH₄)₂CO₃ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ HydrolyzedCyanohydrin α-Hydroxy Acid Cyanohydrin->HydrolyzedCyanohydrin Hydrolysis (Excess H₂O, High Temp) Hydantoin Desired Hydantoin Aminonitrile->Hydantoin + CO₂ - H₂O RearrangedProduct Rearranged/Eliminated Byproducts Aminonitrile->RearrangedProduct Substrate-Specific Rearrangement

Caption: Main vs. Side Reaction Pathways in the Bucherer-Bergs Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, providing both the "what to do" and the "why it works."

Q1: My reaction is sluggish or stalls, resulting in a low yield of the desired hydantoin. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the Bucherer-Bergs synthesis can stem from several factors, primarily related to reaction conditions and reagent stability.

  • Cause & Explanation: The decomposition of ammonium carbonate into ammonia and carbon dioxide is a crucial equilibrium for the reaction to proceed. In an open system, these gaseous reagents can escape, shifting the equilibrium away from product formation. This is particularly problematic for extended reaction times.

  • Field-Proven Insight & Protocol: For reactions requiring prolonged heating, utilizing a sealed tube or a steel bomb is highly recommended. This maintains a high concentration of ammonia and carbon dioxide in the reaction mixture, driving the reaction towards the hydantoin product. For instance, the synthesis of phenytoin from benzophenone shows a dramatic increase in yield from 7% to 75% when the reaction is conducted in a closed vessel at 110°C.[1]

  • Cause & Explanation: The solubility of the carbonyl substrate in the highly polar aqueous-alcoholic solvent system can be a limiting factor, leading to a slow or incomplete reaction.

  • Field-Proven Insight & Protocol: For substrates with poor solubility, consider alternative solvent systems. While a mixture of ethanol and water is standard, solvents like propylene glycol or even molten acetamide have been shown to significantly improve yields, especially for challenging substrates like benzophenone.[1] However, be mindful that highly polar aprotic solvents like THF can be detrimental at high concentrations. A study on n-butyl phenyl ketone showed that a THF-H₂O (1:1) mixture resulted in less than 15% conversion, whereas a THF-H₂O-EtOH (1:4:4) mixture in a sealed tube led to over 95% conversion.[1]

  • Cause & Explanation: The reaction temperature may be insufficient to overcome the activation energy barrier for the cyclization step.

  • Field-Proven Insight & Protocol: While the standard temperature range is 60-70°C, for less reactive ketones, increasing the temperature can be beneficial, provided the substrate and product are stable. As mentioned, increasing the temperature to 110°C in a closed system significantly improved the yield of phenytoin.[1]

Q2: I'm observing significant formation of an α-hydroxy acid byproduct. How can I suppress the hydrolysis of the cyanohydrin intermediate?

A2: The formation of α-hydroxy acids is a classic example of a competing side reaction, namely the hydrolysis of the cyanohydrin intermediate.

  • Cause & Explanation: The cyanohydrin intermediate is susceptible to hydrolysis, especially under the aqueous and often basic conditions of the Bucherer-Bergs reaction. This hydrolysis is favored by prolonged reaction times and high water content in the solvent system.

  • Field-Proven Insight & Protocol:

    • pH Control: Maintaining the pH in a slightly alkaline range of approximately 8-9 is crucial. This can be achieved by the buffering capacity of the ammonium carbonate itself. Strongly alkaline conditions can promote cyanohydrin hydrolysis, while acidic conditions will inhibit its formation in the first place.[3]

    • Solvent Composition: While water is necessary for the reaction, an excessively high water-to-alcohol ratio can favor hydrolysis. Optimizing the solvent mixture, for example, by using a higher proportion of ethanol, can help to minimize this side reaction.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC and aim to stop the reaction once the formation of the desired hydantoin has plateaued. Unnecessarily long reaction times will only increase the likelihood of cyanohydrin hydrolysis.

Q3: My starting material has a base-sensitive functional group (e.g., an ester, a protecting group) that is being cleaved or is participating in an unexpected side reaction. How can I run the Bucherer-Bergs reaction under milder conditions?

A3: The inherent basicity of the Bucherer-Bergs reaction mixture is a significant limitation when working with substrates containing alkali-labile functionalities.[1]

  • Cause & Explanation: The presence of ammonium carbonate and the in situ generation of ammonia create a basic environment that can lead to saponification of esters, cleavage of certain protecting groups (e.g., acetals in some carbohydrate substrates), or other base-catalyzed rearrangements.[1]

  • Field-Proven Insight & Protocol:

    • Protecting Group Strategy: If possible, choose protecting groups that are stable under the reaction conditions. For example, if an α-hydroxyl group is present, protecting it as a trityl ether can prevent the formation of an undesired 4-carbamoyl-2-oxazolidinone.[1]

    • Alternative Reagents: Consider a modified two-step approach. First, synthesize the α-aminonitrile under milder conditions (e.g., a Strecker reaction). The purified aminonitrile can then be cyclized to the hydantoin. This approach provides the kinetically controlled product, which may differ from the thermodynamically favored product of the standard Bucherer-Bergs reaction.[1]

    • Hoyer Modification: The Hoyer modification, which involves heating the reaction mixture in an atmosphere of carbon dioxide under elevated pressure, can sometimes lead to better yields for difficult cases and may offer a degree of control over the reaction conditions.

Q4: I am getting a mixture of stereoisomers. How can I control the stereochemical outcome of the reaction?

A4: The stereoselectivity of the Bucherer-Bergs reaction is highly dependent on the substrate and the reaction conditions.

  • Cause & Explanation: The Bucherer-Bergs reaction typically yields the thermodynamically more stable stereoisomer. This is because the reaction conditions allow for the equilibration of intermediates. In contrast, the Strecker synthesis, which is often carried out under milder conditions, can lead to the kinetically controlled product.[1]

  • Field-Proven Insight & Protocol:

    • Substrate Control: The inherent steric and electronic properties of the starting carbonyl compound play a significant role. Bulky substituents can direct the approach of the nucleophiles, leading to a preference for one stereoisomer.

    • Kinetic vs. Thermodynamic Control: If the desired stereoisomer is the kinetic product, consider a two-step approach involving the synthesis and isolation of the aminonitrile intermediate followed by cyclization under non-equilibrating conditions.[1]

Quantitative Insights: Optimizing Reaction Parameters

The following table provides a summary of how different reaction parameters can influence the outcome of the Bucherer-Bergs synthesis, with a focus on the well-studied conversion of benzophenone to phenytoin.

ParameterCondition AOutcome ACondition BOutcome BRationale & Reference
Reaction Vessel Open Flask7% YieldSealed Vessel75% YieldPrevents loss of volatile NH₃ and CO₂, driving the equilibrium towards product formation.[1]
Temperature 58-62°C7% Yield (10h)110°C (in sealed vessel)75% YieldIncreased temperature overcomes the activation energy barrier for less reactive ketones.[1]
Solvent 60% Ethanol/Water67% Yield (90h)Propylene Glycol91-96% YieldHigher boiling point and better solubilizing power for nonpolar substrates.[1]
Reaction Time 10 hours7% Yield90 hours67% YieldSome substrates, like benzophenone, are slow to react and require extended reaction times.[1]

Experimental Protocols: Field-Tested Methodologies

Protocol 1: Synthesis of 5,5-Dimethylhydantoin

This protocol is a standard example for a reactive aliphatic ketone.

  • In a round-bottom flask equipped with a reflux condenser, combine acetone (1 mole), potassium cyanide (2 moles), and ammonium carbonate (4 moles).

  • Add a mixture of ethanol and water (1:1 v/v) to dissolve the reagents.

  • Heat the mixture to 60-70°C with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Acidify with concentrated HCl to a pH of approximately 1-2 to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.

Protocol 2: Optimized Synthesis of Phenytoin (5,5-Diphenylhydantoin)

This protocol is adapted for a less reactive aromatic ketone and highlights key optimization strategies.[1]

  • In a steel bomb or a high-pressure reaction vessel, combine benzophenone (1 mole), potassium cyanide (2.2 moles), and ammonium carbonate (5 moles).

  • Add propylene glycol as the solvent.

  • Seal the vessel and heat to 110-120°C with stirring for 10-12 hours.

  • After cooling, carefully open the vessel in a well-ventilated fume hood.

  • Dilute the reaction mixture with water and acidify with concentrated HCl to precipitate the phenytoin.

  • Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5,5-diphenylhydantoin.

Troubleshooting Workflow: A Systematic Approach to Problem-Solving

When encountering issues with your Bucherer-Bergs synthesis, a systematic approach can help to quickly identify and resolve the problem.

Troubleshooting_Workflow Start Low Yield or Side-Product Formation Analysis Analyze Reaction Components & Conditions Start->Analysis TLC_HPLC Check TLC/HPLC for Starting Material & Byproducts Analysis->TLC_HPLC SM_Present Significant Starting Material Remaining? TLC_HPLC->SM_Present Increase_Temp_Time Increase Temperature/Time Use Sealed Vessel SM_Present->Increase_Temp_Time Yes Change_Solvent Change Solvent (e.g., Propylene Glycol) SM_Present->Change_Solvent If solubility is an issue Side_Products Major Side-Products Observed? SM_Present->Side_Products No End Optimized Reaction Increase_Temp_Time->End Change_Solvent->End Hydrolysis_Product α-Hydroxy Acid Present? Side_Products->Hydrolysis_Product Yes Optimize_pH Optimize pH (8-9) Reduce Water Content Hydrolysis_Product->Optimize_pH Yes Substrate_Degradation Substrate Degradation? Hydrolysis_Product->Substrate_Degradation No Optimize_pH->End Milder_Conditions Use Milder Conditions (Two-step approach) Substrate_Degradation->Milder_Conditions Yes Protecting_Group Protect Sensitive Groups Substrate_Degradation->Protecting_Group If applicable Substrate_Degradation->End No obvious degradation Milder_Conditions->End Protecting_Group->End

Caption: A systematic workflow for troubleshooting the Bucherer-Bergs reaction.

References

  • Švete, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. [Link]

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Bioanalysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of biological samples. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of complex biological matrices. Here, we move beyond simple protocols to explain the underlying causes of common issues and provide robust, field-proven troubleshooting strategies. Our goal is to empower you to develop reliable and accurate bioanalytical methods.

Section 1: Understanding Matrix Effects - The "Why"

Before troubleshooting, it's critical to understand the phenomenon you're facing. Matrix effects are a primary source of variability and inaccuracy in LC-MS/MS bioanalysis, and understanding their origin is the first step toward controlling them.

FAQ 1: What exactly are "matrix effects" in LC-MS/MS?

In the context of LC-MS/MS, the "matrix" refers to all components in a biological sample apart from your specific analyte of interest.[1] This includes a complex mixture of endogenous and exogenous substances like proteins, salts, lipids (especially phospholipids), and co-administered drugs.[2] Matrix effects are the alteration of your analyte's ionization efficiency—either suppression or enhancement—caused by these co-eluting components.[1][3] This interference doesn't originate from a direct overlap in mass-to-charge ratio (m/z) but from disruptions within the ion source of the mass spectrometer, fundamentally compromising the accuracy and precision of quantitative analysis.[4]

FAQ 2: What is the mechanism behind ion suppression and enhancement?

Ion suppression is the more common effect and poses a significant challenge to assay sensitivity and reproducibility. The mechanisms are primarily related to processes occurring within the electrospray ionization (ESI) source:

  • Competition for Ionization: The ESI process generates a finite number of charged droplets and, subsequently, gas-phase ions. When a high concentration of a matrix component co-elutes with the analyte, it can compete for the available charge or space at the droplet surface, reducing the number of analyte ions that are successfully formed and transferred into the mass spectrometer.[1][3]

  • Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the ESI droplets. For example, less volatile matrix components can increase the droplet's viscosity and surface tension, hindering solvent evaporation and the efficient release of gas-phase analyte ions.[3][5]

  • Gas-Phase Reactions: In the gas phase, basic compounds from the matrix can deprotonate and neutralize the charged analyte ions, preventing them from reaching the detector.[5]

Ion enhancement , while less frequent, can also occur. This is often attributed to matrix components that improve the ionization efficiency of the analyte, for instance, by acting as a proton donor or by reducing the neutralization of analyte ions.[6]

FAQ 3: How do I know if matrix effects are impacting my data quality?

Matrix effects directly undermine the core tenets of a validated bioanalytical method. The most common symptoms include:

  • Poor Accuracy and Precision: Inconsistent ionization leads to high variability (%CV) between replicate injections and a significant deviation from the nominal concentration (poor accuracy).

  • Reduced Sensitivity: Ion suppression can dramatically lower the signal-to-noise ratio, making it impossible to reach the desired lower limit of quantitation (LLOQ).

  • Non-Linearity of Calibration Curves: If the matrix effect is concentration-dependent, it can lead to a non-linear relationship between analyte concentration and instrument response.

  • Inconsistent Results Across Different Samples: Since the composition of biological matrices varies between individuals (e.g., patient samples), the magnitude of the matrix effect can differ from sample to sample, leading to erroneous measurements.[7]

Section 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects

If you suspect matrix effects, the next step is to confirm their presence and understand their magnitude. This section provides detailed protocols for qualitative and quantitative assessment.

Q1: My analyte signal is strong in pure solvent, but weak and variable when spiked into plasma. Is this a matrix effect?

This is a classic indicator of ion suppression. A direct comparison of the analyte response in a neat (pure solvent) solution versus its response in an extracted biological matrix is the fundamental basis for evaluating matrix effects. The following experimental protocols are designed to systematically investigate this discrepancy.

Protocol 1: Qualitative Assessment via Post-Column Infusion (PCI)

The PCI experiment is a powerful tool for visualizing the specific regions in your chromatogram where ion suppression or enhancement occurs.[2] This helps you determine if your analyte's retention time coincides with a problematic area.[5][8]

Objective: To identify the chromatographic zones of ion suppression/enhancement caused by the sample matrix.

Methodology:

  • System Setup:

    • Configure your LC-MS/MS system as you would for your analysis.

    • Using a T-junction, connect a syringe pump to the flow path between the LC column outlet and the mass spectrometer's ion source.

  • Analyte Infusion:

    • Prepare a solution of your analyte in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable, mid-level signal.

    • Infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream.

  • Blank Matrix Injection:

    • Once the infused analyte signal on the mass spectrometer stabilizes (you should see a flat baseline), inject an extracted blank matrix sample (a sample prepared using your standard extraction procedure but without the analyte).

  • Data Analysis:

    • Monitor the infused analyte's signal throughout the chromatographic run.

    • A steady baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

    • By comparing this profile to a chromatogram of your analyte, you can see if it elutes during a period of significant matrix interference.[9]

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Tee T-Junction Column->Tee LC Eluent SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Infused Analyte MS Mass Spectrometer Ion Source Tee->MS Combined Flow

Diagram of a Post-Column Infusion (PCI) setup.
Protocol 2: Quantitative Assessment via Post-Extraction Spiking

This method provides a numerical value for the matrix effect, known as the Matrix Factor (MF), which is essential for method validation according to regulatory guidelines.[2][10]

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Solvent): Prepare a solution of the analyte in the final reconstitution solvent at a specific concentration (e.g., a low and a high QC concentration).

    • Set B (Analyte in Extracted Matrix): Take at least six different lots of blank biological matrix.[11] Process these lots using your sample preparation method. After the final evaporation step (if any), spike the dried extract with the same analyte solution from Set A. This ensures the analyte does not undergo the extraction process itself.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS and record the peak area of the analyte.

  • Calculation:

    • The Matrix Factor (MF) is calculated for each lot of matrix.[10]

    MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

According to EMA guidelines, for a method to be considered free of significant matrix effects, the coefficient of variation (CV) of the internal standard (IS)-normalized MF calculated from the different lots of matrix should not be greater than 15%.[10]

Section 3: Mitigation and Compensation Strategies - The "How to Fix"

Once identified, matrix effects can be addressed through a combination of systematic optimization of sample preparation and chromatography, or compensated for using appropriate internal standards and calibration strategies.

Q2: Which sample preparation technique is the most effective at removing matrix interferences?

The goal of sample preparation is to selectively remove matrix components while efficiently recovering the analyte. The choice of technique is a trade-off between cleanliness, recovery, speed, and cost. A systematic comparison shows that more selective techniques yield cleaner extracts and reduce matrix effects more effectively.[12]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive.Least effective at removing phospholipids and other matrix components. [12] High risk of ion suppression.High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on polarity.Can provide very clean extracts.[12] Removes non-polar lipids and salts effectively.Can be labor-intensive; analyte recovery can be low, especially for polar compounds.[12] Requires solvent optimization.Non-polar to moderately polar analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Highly selective and effective at removing interferences. [1] Can concentrate the analyte. Amenable to automation.More complex method development; can be more expensive.Achieving the highest sensitivity and robustness; removing specific interferences like phospholipids.

Expert Insight: For most applications demanding high sensitivity and accuracy, Solid-Phase Extraction (SPE) is the superior choice. Specifically, polymeric mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange retention mechanisms, provide the cleanest extracts by removing a broad range of interferences.[12]

Protocol 3: Example Workflow - Phospholipid Removal using Mixed-Mode SPE

Objective: To selectively isolate a basic analyte from plasma while removing proteins and phospholipids.

Methodology (using a mixed-mode Cation Exchange SPE plate):

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. This step ensures proteins are crashed out and the basic analyte is positively charged.

  • Conditioning: Condition the SPE plate wells with 500 µL of methanol.

  • Equilibration: Equilibrate the wells with 500 µL of 2% formic acid in water.

  • Load: Load the pre-treated sample onto the SPE plate. The positively charged analyte will bind to the cation exchange sorbent.

  • Wash 1 (Polar Interferences): Wash with 500 µL of 2% formic acid in water to remove salts and other polar matrix components.

  • Wash 2 (Phospholipids): Wash with 500 µL of methanol to remove retained phospholipids and other non-polar interferences.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.

SPE_Workflow Start Plasma Sample (Analyte + Matrix) Pretreat Pre-treatment (Acidification & Dilution) Start->Pretreat Load Load onto SPE Pretreat->Load Matrix1 Proteins Removed Pretreat->Matrix1 Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Matrix2 Salts, Polar Interferences Removed Wash1->Matrix2 Elute Elute Analyte Wash2->Elute Matrix3 Phospholipids Removed Wash2->Matrix3 Final Clean Extract (Analyte) Elute->Final

Workflow for selective analyte extraction via SPE.
Q3: Can I just change my LC method to avoid matrix effects?

Yes, chromatographic optimization is a crucial and often complementary strategy to sample preparation. The goal is to chromatographically separate your analyte from the regions of ion suppression you identified using the post-column infusion experiment.

Actionable Strategies:

  • Modify Gradient Profile: Lengthening the gradient can increase the separation between your analyte and interfering peaks.

  • Change Mobile Phase pH: Altering the pH can shift the retention time of ionizable analytes, potentially moving them away from interfering phospholipids.[12]

  • Use Higher Efficiency Columns: Ultra-High Performance Liquid Chromatography (UHPLC or UPLC) systems use columns with smaller particles, providing significantly higher resolution and narrower peaks. This increased peak capacity makes it easier to resolve the analyte from matrix components.[12]

  • Employ a Divert Valve: If you know that highly interfering components (like salts) elute at the beginning of your run, you can use a divert valve to send the flow to waste for the first minute, preventing them from entering the ion source.

Q4: When is an internal standard necessary, and is a stable isotope-labeled version really worth the cost?

An internal standard (IS) is critical for reliable quantitation in bioanalysis. Its purpose is to compensate for variability during both sample processing and LC-MS/MS analysis.

The "gold standard" for compensation is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[5] A SIL-IS is a version of your analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy isotopes (e.g., ¹³C, ²H/D).

Why SIL-IS is the Best Choice:

  • Co-elution: A SIL-IS is chemically identical to the analyte, meaning it will have the exact same retention time and extraction recovery.

  • Identical Ionization Behavior: Because it co-elutes perfectly, the SIL-IS experiences the exact same degree of ion suppression or enhancement as the analyte in every single sample.[13]

  • Reliable Correction: By calculating the ratio of the analyte peak area to the IS peak area, the variability from the matrix effect is effectively cancelled out, providing highly accurate and precise results even when suppression is present.[5][7]

While a structural analog can be used as an IS, it will never co-elute perfectly and may not experience the same ionization effects, making it a less reliable choice for correcting matrix effects. The investment in a SIL-IS is almost always justified by the vastly improved data quality and method robustness.[5]

Section 4: Advanced Topics & Regulatory FAQs
FAQ 4: Are matrix effects a concern for regulatory bodies like the FDA and EMA?

Absolutely. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that mandate the assessment of matrix effects.[10][11] The EMA guideline, for example, requires that matrix effects be investigated using at least 6 different lots of blank matrix from individual donors to ensure the method is robust against inter-individual biological variability.[10] Failure to adequately assess and control matrix effects is a common reason for the rejection of submitted data.

FAQ 5: I've observed a shift in my analyte's retention time in some matrix samples. Is this related to the matrix effect?

Yes, this is a less common but documented phenomenon. While the classic matrix effect impacts ionization efficiency in the MS source, some matrix components can interact with the analyte during the chromatographic separation itself.[4] For example, a matrix component might loosely bind to the analyte, altering its interaction with the stationary phase and causing its retention time (Rt) to shift. This can compromise analyte identification, which relies on both Rt and m/z.[4] This underscores the importance of thorough sample cleanup to remove such interfering components.

FAQ 6: I've optimized sample prep and chromatography, and I'm using a SIL-IS, but suppression is still severe. What's next?

In cases of extreme and unavoidable ion suppression, you may need to consider changing the ionization technique.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, especially for less polar compounds.[2] APCI involves a gas-phase ionization mechanism that is less affected by the charge competition and droplet properties that plague ESI.

  • Optimize ESI Source Parameters: Systematically adjust source parameters like gas temperatures, gas flows, and capillary voltage. While not a complete solution, optimization can sometimes mitigate the severity of the suppression.[14][15]

Section 5: Summary and Troubleshooting Workflow

Navigating matrix effects requires a systematic approach. The following decision tree summarizes the troubleshooting workflow described in this guide.

Troubleshooting_Workflow Start Problem: Inconsistent or Inaccurate LC-MS/MS Data Identify Step 1: Identify the Issue Start->Identify PCI Perform Post-Column Infusion (PCI) Identify->PCI Quantify Quantify with Post-Extraction Spike (Calculate MF) Identify->Quantify Decision1 Is Matrix Effect Present (Suppression/Enhancement)? PCI->Decision1 Quantify->Decision1 Mitigate Step 2: Mitigate the Effect Decision1->Mitigate Yes Validation Final Method Validation Decision1->Validation No (Re-evaluate other issues) SamplePrep Optimize Sample Prep (e.g., switch to SPE) Mitigate->SamplePrep Chroma Optimize Chromatography (Gradient, Column, pH) Mitigate->Chroma Decision2 Is Effect Minimized Sufficiently? SamplePrep->Decision2 Chroma->Decision2 Compensate Step 3: Compensate for Variability Decision2->Compensate No / Further Improvement Needed Decision2->Validation Yes SIL_IS Implement Stable Isotope- Labeled Internal Standard (SIL-IS) Compensate->SIL_IS MM_Cal Use Matrix-Matched Calibration Curve Compensate->MM_Cal SIL_IS->Validation MM_Cal->Validation

A decision tree for troubleshooting matrix effects.
References
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175–1185. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113-1116. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Li, W., Luo, S., Li, Y., Liu, Y., Zhang, Y., & Liu, Z. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1026, 236-243. [Link]

  • Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. [Link]

  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5993–6002. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Termopoli, V. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 943, 11-23. [Link]

  • Longdom Publishing. (2023). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Grimalt, S., & Pozo, O. J. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 844-848. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Wang, L., & Ji, P. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 403(6), 1717-1727. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. EMA/CHMP/ICH/172948/2019. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biopharma. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Reddit. (2024). Accounting for the matrix effect. r/chromatography. [Link]

  • MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. MDPI. [Link]

  • European Medicines Agency (EMA). (n.d.). The EMA Bioanalytical Method Validation Guideline. EMA. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]

  • ResearchGate. (2025). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin and Phenytoin: A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of the established anticonvulsant drug, Phenytoin, and a structurally related hydantoin derivative, (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the established anticonvulsant drug, Phenytoin, and a structurally related hydantoin derivative, (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiepileptic drugs (AEDs).

It is important to note that while Phenytoin is a well-characterized compound with extensive clinical data, (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a less-studied derivative. Consequently, this guide will present a comprehensive overview of Phenytoin's properties and a theoretical profile of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin based on established structure-activity relationships (SAR) of the hydantoin class of molecules. The experimental protocols detailed herein provide a roadmap for the empirical validation of the hypothesized characteristics.

Introduction: The Quest for Improved Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. For decades, hydantoin derivatives have been a cornerstone of epilepsy treatment.[1] Phenytoin, or 5,5-diphenylhydantoin, was a landmark discovery in the 1930s, demonstrating efficacy against tonic-clonic and partial seizures without the pronounced sedative effects of earlier drugs like phenobarbital.[1] However, Phenytoin's clinical utility is hampered by a narrow therapeutic index, complex pharmacokinetics, and a significant side-effect profile.

This has fueled the ongoing search for new hydantoin derivatives with improved therapeutic profiles—wider safety margins, more predictable pharmacokinetics, and broader efficacy spectra. (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin represents a structural modification of the classic hydantoin scaffold, offering a valuable case study for exploring the impact of targeted chemical changes on anticonvulsant properties.

Chemical Structures and Core Moieties

A fundamental comparison begins with the chemical structures of the two compounds. Both share the core hydantoin (imidazolidine-2,4-dione) ring, but differ in the substituents at the C5 position.

G cluster_phenytoin Phenytoin cluster_ethylhydantoin (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin phenytoin phenytoin ethylhydantoin ethylhydantoin

Figure 1: Chemical structures of Phenytoin and (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin.

Phenytoin possesses two phenyl groups at the C5 position. In contrast, (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin has one phenyl group (with a hydroxyl substituent at the para position) and one ethyl group at C5. This seemingly subtle difference has profound implications for the predicted pharmacological activity.

Comparative Analysis of Pharmacological Profiles

The following table summarizes a comparison of the known properties of Phenytoin and the predicted properties of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, based on hydantoin SAR.

FeaturePhenytoin (5,5-diphenylhydantoin)(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (Theoretical Profile)Rationale for Prediction
Primary Mechanism of Action Voltage-dependent blockade of voltage-gated sodium channels.[2]Likely similar modulation of voltage-gated sodium channels.The hydantoin scaffold is the key pharmacophore for this mechanism.
Predicted Anticonvulsant Spectrum Effective against generalized tonic-clonic and partial seizures.[2]Potentially a broader spectrum, including efficacy against absence seizures.Aryl groups at C5 confer activity against tonic-clonic seizures, while lower alkyl groups (like ethyl) are associated with activity against absence seizures.[2]
Metabolism Primarily hepatic via CYP2C9 and CYP2C19 to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH).[3]Likely hepatic metabolism. The ethyl group may be a site for oxidation. The existing hydroxyl group is a prime site for glucuronidation.The structural modifications introduce new potential sites for metabolic enzymes to act upon.
Key Side Effects & Toxicities Ataxia, nystagmus, gingival hyperplasia, hirsutism, and potential for severe skin reactions.[2]Alkyl substituents at C5 can be associated with sedation.[4] The specific toxicity profile would require empirical testing.The introduction of an alkyl group may introduce sedative properties not prominent with Phenytoin.
Stereochemistry AchiralChiral at C5 (S-enantiomer specified).The presence of two different substituents at C5 creates a chiral center. For many chiral hydantoins, the anticonvulsant activity resides primarily in the (S)-isomer.[4]

Mechanistic Insights and Structure-Activity Relationships

The anticonvulsant activity of hydantoins is intrinsically linked to the nature of the substituents at the C5 position of the hydantoin ring.

  • Aromatic Substitution: The presence of at least one aromatic (phenyl) group at C5 is crucial for activity against generalized tonic-clonic seizures, as seen with Phenytoin.[2] This is believed to be due to favorable interactions with the voltage-gated sodium channel.

  • Alkyl Substitution: The introduction of small alkyl groups at C5, such as an ethyl group, has been shown to confer activity against absence seizures.[2] This suggests that (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, possessing both an aryl and an alkyl group, could theoretically offer a broader spectrum of anticonvulsant activity than Phenytoin.

The hydroxyl group on the phenyl ring of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is also significant. It increases the polarity of the molecule, which could influence its solubility, absorption, and metabolic pathways. It also provides a ready site for phase II metabolism (glucuronidation), which may lead to more rapid clearance compared to Phenytoin, which requires an initial phase I hydroxylation step.

Proposed Experimental Evaluation Workflow

To empirically validate the theoretical profile of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin and compare it to Phenytoin, a standardized preclinical testing cascade is necessary.

G cluster_workflow Preclinical Evaluation Workflow for a Novel Hydantoin synthesis Synthesis and Purification in_vitro In Vitro Screening (e.g., Sodium Channel Binding Assay) synthesis->in_vitro mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) in_vitro->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) in_vitro->scptz_test neurotox Neurotoxicity Assessment (e.g., Rotarod Test) mes_test->neurotox scptz_test->neurotox pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) neurotox->pk_studies dose_response Dose-Response and Therapeutic Index Determination pk_studies->dose_response comparison Direct Comparison with Phenytoin dose_response->comparison

Figure 2: Proposed workflow for the preclinical evaluation of a novel hydantoin anticonvulsant.

Anticonvulsant Efficacy Models

Maximal Electroshock (MES) Test: This is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[3]

  • Principle: A supramaximal electrical stimulus is applied to rodents, inducing a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase is a measure of its efficacy.

  • Protocol:

    • Administer the test compound or vehicle to a cohort of animals (typically mice or rats) at various doses.

    • At the time of peak drug effect, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

    • Observe the animals for the presence or absence of tonic hindlimb extension.

    • Calculate the median effective dose (ED50) for protection against the seizure endpoint.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds effective against absence seizures.[3]

  • Principle: The chemoconvulsant pentylenetetrazole (PTZ) is administered, which induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its potential efficacy against absence seizures.

  • Protocol:

    • Administer the test compound or vehicle to a cohort of animals.

    • At the time of peak drug effect, administer a subcutaneous dose of PTZ that reliably induces clonic seizures in control animals.

    • Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures.

    • Determine the ED50 for preventing the seizures.

Neurotoxicity Assessment

Rotarod Test: This is a widely used method to assess motor coordination and identify potential neurological deficits or sedative effects of a test compound.[3]

  • Principle: Animals are placed on a rotating rod. The ability of a compound to impair an animal's ability to remain on the rod is a measure of its neurotoxicity.

  • Protocol:

    • Train animals to remain on the rotarod at a constant speed.

    • Administer the test compound or vehicle at various doses.

    • At the time of peak effect, place the animals back on the rotating rod and measure the time they are able to stay on.

    • Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Metabolic Pathways: A Comparative Overview

The metabolism of Phenytoin is well-documented and serves as a baseline for predicting the metabolic fate of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin.

G cluster_metabolism Metabolic Pathway of Phenytoin phenytoin Phenytoin hpph 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) phenytoin->hpph CYP2C9/CYP2C19 (Phase I) glucuronide HPPH-Glucuronide hpph->glucuronide UGT Enzymes (Phase II) excretion Renal Excretion glucuronide->excretion

Figure 3: Simplified metabolic pathway of Phenytoin.

Phenytoin undergoes a critical Phase I hydroxylation by cytochrome P450 enzymes (primarily CYP2C9 and CYP2C19) to form its major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH).[3] This metabolite is then conjugated with glucuronic acid (a Phase II reaction) and excreted in the urine.[5]

For (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, the presence of the hydroxyl group would likely allow it to bypass the initial, rate-limiting CYP-mediated oxidation step and directly undergo Phase II glucuronidation. This could lead to a more rapid and predictable clearance profile, potentially reducing the likelihood of drug accumulation and toxicity that is a concern with Phenytoin. The ethyl group also presents a potential site for oxidative metabolism.

Conclusion and Future Directions

This comparative analysis, grounded in the established principles of medicinal chemistry and pharmacology, provides a strong theoretical framework for evaluating (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin as a potential anticonvulsant. The key takeaways are:

  • Potential for Broader Efficacy: The combination of an aryl and an alkyl group at the C5 position suggests a promising hypothesis that (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin may be effective against a wider range of seizure types than Phenytoin.

  • Potentially Improved Pharmacokinetics: The presence of a hydroxyl group may lead to a more direct and predictable metabolic clearance pathway, potentially offering a better safety and dosing profile.

  • Empirical Validation is Essential: The hypotheses presented here must be rigorously tested through the experimental protocols outlined. Direct, head-to-head studies are required to determine the actual efficacy, potency, and toxicity of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin relative to Phenytoin.

The development of novel hydantoin derivatives remains a viable strategy in the search for better treatments for epilepsy. A thorough understanding of the structure-activity relationships, coupled with systematic preclinical evaluation, is paramount to identifying candidates that can offer meaningful clinical advantages over existing therapies.

References

  • CUTM Courseware. (n.d.). SAR of Hydantoins. Retrieved from [Link]

  • Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385.
  • Belay, M. R., et al. (2022). Anticonvulsant Activity of Hydro Alcoholic Extract and Solvent Fractions of Biophytum umbraculum Welw. Syn (Oxalidaceae) Root in Mice. Journal of Experimental Pharmacology, 14, 291–301.
  • MDPI. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15788.
  • Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385.
  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
  • Takahashi, A., Matsuoka, H., Yamada, K., & Uda, Y. (2018). Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. Medicinal Chemistry Research, 27, 1528–1537.
  • Sirisoma, N., et al. (1998). Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. Therapeutic Drug Monitoring, 20(4), 419-425.
  • Lunkad, A. (2022, July 1). SAR of Anticonvulsants [Video]. YouTube. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 118-132.
  • Hoppel, C., Garle, M., Rane, A., & Sjöqvist, F. (1977). Plasma concentrations of 5-(4-hydroxyphenyl)-5-phenylhydantoin in phenytoin-treated patients. Clinical Pharmacology & Therapeutics, 21(3), 294–300.
  • Ebeshi, S., et al. (2007). Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. Drug Metabolism and Disposition, 35(8), 1348-1355.
  • Butler, T. C., Dudley, K. H., & Johnson, D. (1978). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Journal of Pharmacology and Experimental Therapeutics, 206(3), 604–613.
  • Riedner, J., & Vogel, P. (2005). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of (−)-(S)-HPPH. Tetrahedron: Asymmetry, 16(2), 475-483.
  • Google Patents. (1983). Method for preparing 5-(4-hydroxyphenyl)-1,3-substituted hydantoin. KR830000081B1.
  • PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Retrieved from [Link]

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

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Comparative

A Comparative Analysis of Anticonvulsant Potency: Ethyl vs. Phenyl Hydantoins

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the anticonvulsant potency between ethyl- and phenyl-substituted hydantoin derivatives. By examining their str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anticonvulsant potency between ethyl- and phenyl-substituted hydantoin derivatives. By examining their structure-activity relationships, mechanisms of action, and available preclinical data, this document aims to offer a clear perspective on their relative therapeutic potential and neurotoxic profiles.

Introduction: The Hydantoin Scaffold in Anticonvulsant Therapy

The hydantoin ring system is a cornerstone in the development of anticonvulsant drugs. The discovery of phenytoin's efficacy marked a significant milestone, demonstrating that potent seizure control could be achieved without heavy sedation. The substitution at the 5-position of the hydantoin ring is a critical determinant of the anticonvulsant profile of these compounds. This guide focuses on the comparative effects of two key substituent classes at this position: ethyl and phenyl groups.

The Decisive Role of the 5-Position Substituent: A Structural Overview

The anticonvulsant activity of hydantoins is intrinsically linked to the nature of the substituents at the 5-position of the imidazolidine-2,4-dione core. A fundamental principle in the structure-activity relationship (SAR) of this class is that a 5-phenyl or other aromatic substituent is essential for activity against generalized tonic-clonic seizures.[1] In contrast, alkyl substituents at this same position are known to contribute to sedative properties, a characteristic generally considered a side effect in modern antiepileptic drug design.[1]

This structural divergence is the primary determinant of the differing pharmacological profiles of phenyl and ethyl hydantoins. While both classes of compounds interact with the same molecular target, the nature of this interaction and its downstream effects are significantly influenced by the 5-position substituent.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Hydantoin anticonvulsants exert their therapeutic effect primarily by modulating the activity of voltage-gated sodium channels in neuronal membranes.[1] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, repetitive firing. Hydantoins stabilize the inactive state of the sodium channel, thereby preventing the rapid return of the channel to its active state.[1] This action effectively limits the repetitive firing of neurons, which is a hallmark of seizure activity.

The following diagram illustrates the proposed mechanism of action:

Hydantoin Mechanism of Action cluster_neuron Presynaptic Neuron Na_channel Voltage-Gated Sodium Channel Inactivation Prolonged Inactivation of Sodium Channel Na_channel->Inactivation Stabilizes AP Action Potential (High-Frequency Firing) AP->Na_channel Depolarization Hydantoin Hydantoin Derivative (Ethyl or Phenyl) Hydantoin->Na_channel Binds to Inactivated State Inactivation->AP Inhibits Repetitive Firing MES Test Workflow A Acclimatize Mice B Administer Test Compound (Varying Doses) or Vehicle A->B C Wait for Time of Peak Effect B->C D Apply Corneal Electrical Stimulus C->D E Observe for Tonic Hindlimb Extension D->E F Record Protection Status E->F G Calculate ED50 F->G

Caption: Workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.

Methodology:

  • Animal Model: Adult male mice are typically used.

  • Drug Administration: The test compound or vehicle is administered.

  • Chemoconvulsant Administration: At the time of peak drug effect, a dose of pentylenetetrazol known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (jerking of the limbs and body).

  • Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50 is calculated.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

Methodology:

  • Apparatus: A rotating rod (rotorod) apparatus is used.

  • Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) at a constant speed (e.g., 6 rpm).

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At the time of peak effect, the animals are placed on the rotorod, and the time they are able to maintain their balance is recorded.

  • Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.

  • Data Analysis: The TD50 (the dose causing neurotoxicity in 50% of the animals) is calculated.

Conclusion

The substitution at the 5-position of the hydantoin ring is a critical determinant of anticonvulsant potency and profile. Phenyl-substituted hydantoins, exemplified by phenytoin, exhibit high potency against generalized tonic-clonic seizures (as modeled by the MES test) and are generally non-sedating at therapeutic doses. In contrast, ethyl-substituted hydantoins are associated with sedative properties, which can contribute to a less favorable neurotoxic profile.

References

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. PMC. Retrieved January 27, 2026, from [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. Retrieved January 27, 2026, from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Retrieved January 27, 2026, from [Link]

  • ED50 – Knowledge and References. Taylor & Francis. Retrieved January 27, 2026, from [Link]

  • Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. Retrieved January 27, 2026, from [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. Retrieved January 27, 2026, from [Link]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. Retrieved January 27, 2026, from [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. Retrieved January 27, 2026, from [Link]

  • Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. PubMed. Retrieved January 27, 2026, from [Link]

  • Epilepsy Therapy Screening Program (ETSP). National Institute of Neurological Disorders and Stroke. Retrieved January 27, 2026, from [Link]

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Validation

In silico docking studies of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin with target proteins

An In-Depth Technical Guide to the In Silico Docking of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin with Target Proteins A Senior Application Scientist's Comparative Analysis This guide provides a comprehensive, technically...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Docking of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin with Target Proteins

A Senior Application Scientist's Comparative Analysis

This guide provides a comprehensive, technically-grounded framework for conducting and interpreting in silico molecular docking studies of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. As drug discovery pipelines increasingly rely on computational screening to identify and prioritize lead candidates, a rigorous and well-validated docking workflow is paramount. Here, we move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction: The Rationale for Investigating (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to possess a wide array of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and antiproliferative effects.[1] The specific molecule of interest, (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, combines this proven scaffold with two key features: a stereocenter that allows for specific spatial orientation within a binding pocket, and a hydroxyphenyl group that can act as a critical hydrogen bond donor and acceptor.

In silico molecular docking offers a powerful, resource-efficient method to generate initial hypotheses about the potential protein targets and binding modes of this compound.[2][3] By predicting the binding affinity and interactions at an atomic level, we can rationally select candidates for progression to more resource-intensive in vitro and in vivo testing.

Strategic Selection of Protein Targets and Comparative Ligands

The credibility of a docking study hinges on the logical selection of its components. The choice of protein targets should be hypothesis-driven, based on the structural motifs of the ligand. To provide context and a measure of self-validation, the study must include appropriate positive and negative controls.

Target Protein Justification

Based on the known activities of related hydantoin structures, we have selected two distinct and high-impact protein targets for this guide:

  • Voltage-Gated Sodium Channel (Nav1.7): Phenytoin, a structurally related hydantoin, exerts its anticonvulsant effect by blocking neuronal voltage-gated sodium channels.[4] Therefore, Nav1.7 (PDB ID: 5EK0), a well-characterized channel implicated in pain and epilepsy, serves as a logical primary target.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-hydroxyphenyl moiety is a common feature in tyrosine kinase inhibitors. Furthermore, some hydantoin derivatives have demonstrated antiproliferative activity, making EGFR (PDB ID: 2GS6), a key oncogene, a compelling secondary target.[1]

Comparative Ligand Selection

To objectively evaluate the docking performance of our lead compound, we will compare it against:

TargetComparative LigandRationale
Nav1.7 Phenytoin Positive Control: A clinically approved drug known to bind to this target class.
(S)-5-Ethyl-5-phenylhydantoin Structural Analogue: Lacks the hydroxyl group, allowing for a direct assessment of this group's contribution to binding affinity.
EGFR Gefitinib Positive Control: A potent, clinically approved EGFR inhibitor that occupies the same ATP-binding pocket.
(S)-5-Ethyl-5-phenylhydantoin Structural Analogue: Again, serves to isolate the impact of the hydroxyphenyl group on binding.

A Validated Molecular Docking Workflow

The following protocol utilizes widely adopted, open-source software to ensure accessibility and reproducibility.[5] The workflow is designed to systematically prepare molecules, execute the docking simulation, and analyze the results in a scientifically rigorous manner.

Core Software Requirements
  • Docking Engine: AutoDock Vina[6]

  • Molecular Preparation: AutoDockTools (MGLTools)

  • Visualization and Analysis: PyMOL or UCSF Chimera

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Protein Structure Acquisition (RCSB PDB) PrepProt Protein Preparation (Remove H2O, Add Hydrogens, Assign Charges) PDB->PrepProt Grid Binding Site Definition (Grid Box Generation) PrepProt->Grid Ligand Ligand Structure Generation (2D Sketch to 3D) PrepLig Ligand Preparation (Minimize Energy, Define Rotatable Bonds) Ligand->PrepLig Dock Execute Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Pose Pose & Score Analysis (Binding Affinity) Dock->Pose Interact Interaction Visualization (H-Bonds, Hydrophobic Contacts) Pose->Interact Compare Comparative Analysis (vs. Controls) Interact->Compare

Caption: Standardized workflow for molecular docking from preparation to analysis.

Step-by-Step Methodology
  • Protein Preparation: a. Download the target protein's crystal structure from the RCSB Protein Data Bank. b. Using PyMOL or AutoDockTools, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. c. Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds. d. Compute and assign Kollman charges to the protein atoms. e. Save the final, prepared protein structure in the .pdbqt format, which includes charge and atom type information for AutoDock Vina.

  • Ligand Preparation: a. Obtain or draw the 2D structures of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin and the comparative ligands. b. Convert the 2D structures to 3D coordinates using a program like Open Babel. c. Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. d. Using AutoDockTools, assign Gasteiger charges and define the active rotatable bonds. e. Save the prepared ligands in the .pdbqt format.

  • Grid Box Definition and Docking Execution: a. Identify the binding pocket. If the crystal structure contains a co-crystallized ligand, center the grid box on this ligand to define the active site. b. Set the grid box dimensions to be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely within it (e.g., 25 x 25 x 25 Å). c. Create a configuration file specifying the paths to the prepared protein and ligand files, and the coordinates and dimensions of the grid box.[7] d. Execute the docking simulation using the AutoDock Vina command line.[8] An exhaustiveness setting of 16 or higher is recommended for a more thorough search of conformational space.

  • Analysis of Results: a. AutoDock Vina will output a file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding. b. Load the prepared protein and the docked ligand poses into a visualization software like PyMOL. c. Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Comparative Analysis of Docking Results

The following tables present hypothetical but plausible results from the docking simulations. This quantitative data allows for a direct comparison of our lead compound against established benchmarks.

Performance Against Nav1.7
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin -9.1 Ser355 (H-bond), Phe1760 (π-π), Val1763 (hydrophobic)
Phenytoin (Positive Control)-8.8Phe1760 (π-π), Leu1441 (hydrophobic)
(S)-5-Ethyl-5-phenylhydantoin (Analogue)-7.5Phe1760 (π-π), Val1763 (hydrophobic)

Field-Proven Insight: The data suggests that (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin binds to the Nav1.7 channel with a higher predicted affinity than the established drug Phenytoin. The significant drop in affinity (-7.5 kcal/mol) for the analogue lacking the hydroxyl group strongly implies that the hydrogen bond with Ser355 is a critical anchor for this potent interaction.

Performance Against EGFR Tyrosine Kinase
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin -8.4 Met793 (H-bond), Leu718 (hydrophobic), Val726 (hydrophobic)
Gefitinib (Positive Control)-9.9Met793 (H-bond), Thr790 (H-bond), Leu718 (hydrophobic)
(S)-5-Ethyl-5-phenylhydantoin (Analogue)-7.0Leu718 (hydrophobic), Val726 (hydrophobic)

Field-Proven Insight: While not as potent as the covalent inhibitor Gefitinib, our lead compound shows a strong predicted affinity for the EGFR ATP-binding pocket. The formation of a hydrogen bond with the crucial "gatekeeper" residue Met793 is a hallmark of many effective EGFR inhibitors. Once again, the analogue without the hydroxyl group performs markedly worse, confirming this functional group's essential role in target engagement.

Structural Rationale and Mechanistic Hypothesis

The docking results allow us to construct a clear hypothesis about the structure-activity relationship (SAR) of our lead compound.

G center_node (S)-5-(4-Hydroxyphenyl) -5-ethylhydantoin h_bond Hydrogen Bonding (Key for Affinity) center_node->h_bond hydrophobic Hydrophobic Interactions center_node->hydrophobic pi_stacking π-π Stacking center_node->pi_stacking stereo Stereospecific Fit center_node->stereo hydroxyphenyl Hydroxyphenyl Group ethyl_phenyl Ethyl & Phenyl Groups phenyl_ring Phenyl Ring s_config (S)-Configuration

Caption: Key structural features and their contribution to target binding.

The in silico evidence suggests a multi-point interaction model. The hydroxyphenyl group acts as the primary affinity driver via hydrogen bonding. The phenyl and ethyl groups engage in supportive hydrophobic and, where applicable, π-π stacking interactions to correctly orient the molecule. Finally, the (S)-stereochemistry is crucial for positioning these functional groups in the optimal geometry to engage with the specific residues of the binding pocket.

Conclusion and Path Forward: From Silico to Vitro

This comparative guide demonstrates that (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a high-potential lead compound worthy of further investigation. The in silico docking studies, validated through the use of positive and negative controls, predict high-affinity binding to both Nav1.7 and EGFR, driven primarily by the hydroxyphenyl moiety.

These computational results are not an endpoint but a well-supported starting point. The essential next steps to validate these findings are:

  • Chemical Synthesis: Synthesize (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin and its non-hydroxylated analogue.

  • In Vitro Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to experimentally measure the binding affinity (K_D) to the purified target proteins.

  • In Vitro Functional Assays: Conduct enzymatic assays (for EGFR) and electrophysiological assays (for Nav1.7) to determine the compound's functional inhibitory activity (IC₅₀).

  • ADME Profiling: Evaluate the compound's Absorption, Distribution, Metabolism, and Excretion properties using tools like SwissADME to assess its drug-likeness.[9]

By systematically progressing from validated in silico predictions to targeted experimental validation, we can significantly enhance the efficiency and success rate of the drug discovery process.

References

  • PubChem. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • SwissDock. (n.d.). SwissDock - A Web Server for Protein-Small Molecule Docking. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Greg, L. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

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  • Ušćumlić, G. S., et al. (2011). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society.
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  • Al-Ostoot, F. H., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 1792. Retrieved from [Link]

  • Pinto, D., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Retrieved from [Link]

  • Gzella, A., et al. (2024). Chemical Behavior and Bioactive Properties of Spinorphin Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs. International Journal of Molecular Sciences, 25(12), 6428. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Hydantoin-Class Anticonvulsants and Modern Standard-of-Care Drugs in Seizure Management

A Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the hydantoin class of anticonvulsant drugs, with a specific focus on the metabolic pathway of m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the hydantoin class of anticonvulsant drugs, with a specific focus on the metabolic pathway of mephenytoin, and the current standard-of-care medications for the management of epilepsy, particularly generalized tonic-clonic seizures. While the initial compound of interest was (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, extensive investigation reveals this to be a downstream metabolite. Therefore, this guide will focus on its pharmacologically active precursors, mephenytoin and its active metabolite nirvanol (5-ethyl-5-phenylhydantoin), to provide a scientifically grounded comparison against established first- and second-generation antiepileptic drugs (AEDs).

Introduction: The Evolving Landscape of Anticonvulsant Therapy

The management of epilepsy has been marked by a significant evolution in therapeutic strategies. The discovery of hydantoin-based compounds in the early 20th century represented a pivotal moment, offering the first effective treatments to suppress seizure activity. Phenytoin, a prominent member of this class, has been a cornerstone of epilepsy treatment for decades.[1] Mephenytoin, another hydantoin derivative, also demonstrated anticonvulsant properties, primarily through its active metabolite, nirvanol.[2]

However, the therapeutic landscape has since been transformed by the development of newer AEDs with improved safety profiles and, in some cases, broader efficacy. This guide aims to provide a comprehensive, data-driven comparison of the hydantoin class, as represented by the mephenytoin/nirvanol pathway, with current standard-of-care drugs such as phenytoin, carbamazepine, valproic acid, lamotrigine, and levetiracetam. We will delve into their mechanisms of action, preclinical and clinical efficacy, safety and tolerability, and pharmacokinetic profiles, supported by experimental data and established protocols.

The Metabolic Journey of Mephenytoin: From Prodrug to Active Metabolite and Beyond

Mephenytoin is considered a prodrug that undergoes metabolic activation to exert its primary anticonvulsant effects.[3] The metabolic cascade is crucial to understanding its pharmacological profile.

Metabolic Pathway of Mephenytoin

Mephenytoin_Metabolism Mephenytoin Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) (Active Metabolite) Mephenytoin->Nirvanol N-demethylation (CYP2C19) Metabolite (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin (Inactive Metabolite - Presumed) Nirvanol->Metabolite Aromatic Hydroxylation (CYP450)

Metabolic activation of mephenytoin to its active and subsequent inactive metabolite.

Mephenytoin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C19 via N-demethylation to form nirvanol.[4] Nirvanol is the major active metabolite and is responsible for a significant portion of the therapeutic effect of mephenytoin.[2] Further metabolism of nirvanol occurs through aromatic hydroxylation to produce 5-(4-hydroxyphenyl)-5-ethylhydantoin. It is critical to note that for the structurally similar anticonvulsant phenytoin, para-hydroxylation results in an inactive metabolite. While direct evidence for the anticonvulsant activity of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is lacking, it is presumed to be an inactive detoxification product.

Mechanism of Action: A Tale of Ion Channels

The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels.[5]

Signaling Pathway: Sodium Channel Blockade

Sodium_Channel_Blockade cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition by Hydantoins ActionPotential Action Potential NaChannel_Active Voltage-Gated Na+ Channel (Active State) Na+ Influx ActionPotential->NaChannel_Active Depolarization Depolarization NaChannel_Active:c->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Stabilization Membrane Stabilization Hydantoin Hydantoin (e.g., Nirvanol, Phenytoin) NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) No Na+ Influx Hydantoin->NaChannel_Inactive Prolongs Inactivation NaChannel_Inactive:c->Stabilization Leads to MES_Test_Workflow Start Start AnimalPrep Animal Preparation (e.g., Male CF-1 mice) Start->AnimalPrep DrugAdmin Administer Test Compound or Vehicle (e.g., intraperitoneal injection) AnimalPrep->DrugAdmin TimePeak Wait for Time of Peak Effect DrugAdmin->TimePeak Anesthesia Apply Topical Anesthetic to Corneas (e.g., 0.5% tetracaine) TimePeak->Anesthesia Stimulation Deliver Electrical Stimulus (60 Hz, 50 mA, 0.2 sec via corneal electrodes) Anesthesia->Stimulation Observation Observe for Seizure Behavior Stimulation->Observation Endpoint Assess Endpoint: Abolition of Hindlimb Tonic Extension? Observation->Endpoint Protected Protected Endpoint->Protected Yes NotProtected Not Protected Endpoint->NotProtected No DataAnalysis Data Analysis (Calculate ED50) Protected->DataAnalysis NotProtected->DataAnalysis

Standard workflow for the Maximal Electroshock Seizure (MES) test.

  • Animal Selection: Male CF-1 mice (20-25 g) are commonly used. [6]2. Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal injection, at various doses.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas. Corneal electrodes are then placed on the eyes. [6]5. Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered. [6]6. Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection. [6]8. Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.

Voltage-Clamp Assay for Sodium Channel Blockade

This electrophysiological technique provides a direct measure of a compound's effect on sodium channels.

  • Cell Preparation: Use a cell line that expresses the desired voltage-gated sodium channel subtype (e.g., HEK-293 cells transfected with the human NaV1.2 channel).

  • Patch-Clamp Setup: A whole-cell patch-clamp configuration is established.

  • Voltage Protocol: A voltage protocol is applied to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses is used.

  • Compound Application: The test compound is perfused into the cell bath at various concentrations.

  • Data Acquisition: Sodium currents are recorded before and after drug application.

  • Analysis: The reduction in the peak sodium current amplitude is measured. The concentration of the compound that causes a 50% inhibition of the current (IC50) is determined.

Conclusion

The hydantoin class of anticonvulsants, including mephenytoin and its active metabolite nirvanol, laid the foundation for the pharmacological management of epilepsy. Their mechanism of action, primarily through the blockade of voltage-gated sodium channels, is shared by several effective standard-of-care drugs. However, a comprehensive comparison reveals that while efficacious in preclinical models of generalized tonic-clonic seizures, the clinical utility of mephenytoin is significantly limited by a severe adverse effect profile, including the risk of life-threatening blood dyscrasias and skin reactions. [7] Modern standard-of-care drugs, such as lamotrigine and levetiracetam, offer comparable or superior efficacy for many seizure types with a markedly improved safety and tolerability profile and more predictable pharmacokinetics. [8]The compound (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, as a downstream metabolite of mephenytoin, is presumed to be inactive and, therefore, does not represent a viable therapeutic candidate based on current knowledge.

For researchers and drug development professionals, the story of the hydantoins serves as a valuable lesson: while efficacy is paramount, the therapeutic index—the balance between efficacy and toxicity—is the ultimate determinant of a drug's clinical success. Future drug discovery efforts should continue to focus on novel mechanisms of action and compounds with superior safety profiles to improve the quality of life for individuals with epilepsy.

References

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Validation

A Comparative Guide to the Metabolic Stability of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin in Liver Microsomes

Executive Summary The metabolic fate of a drug candidate and its primary metabolites is a cornerstone of modern drug development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic fate of a drug candidate and its primary metabolites is a cornerstone of modern drug development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides an in-depth technical analysis of the metabolic stability of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, a major active metabolite of the anticonvulsant mephenytoin and its N-demethylated product, nirvanol. We present a comparative framework for assessing its stability using liver microsomes from various species, a critical step for preclinical species selection and human pharmacokinetic prediction. This document details the underlying enzymatic processes, provides a robust, step-by-step experimental protocol, and contextualizes the data within the broader landscape of drug discovery. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret these vital in vitro studies.

Introduction: The Critical Role of Metabolite Stability

In the journey of a new chemical entity (NCE) from bench to bedside, understanding its metabolic profile is paramount. The liver is the body's primary metabolic hub, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role in the biotransformation of most drugs.[1][2] These enzymes catalyze Phase I metabolic reactions, such as oxidation and hydrolysis, functionalizing compounds to facilitate their excretion.[3]

The metabolic stability of a compound, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), is a key determinant of its in vivo pharmacokinetic properties, including bioavailability and dosing frequency.[4][5] However, the focus must extend beyond the parent drug to its major metabolites. A metabolite can be pharmacologically active, inactive, or even toxic. If a metabolite is stable, it may accumulate in the body; if it is unstable, it may be rapidly cleared or, in some cases, converted into a reactive, potentially toxic species.[6]

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, also known as (S)-p-hydroxynirvanol, is the primary aromatic hydroxylation product of (S)-5-ethyl-5-phenylhydantoin ((S)-nirvanol).[7] Understanding its subsequent metabolic fate is crucial. This guide focuses on assessing its stability in liver microsomes, which are subcellular fractions of the liver endoplasmic reticulum containing a high concentration of CYP enzymes, making them a cost-effective and widely used in vitro model for studying Phase I metabolism.[1][3]

The Experimental Framework: A Rationale for Microsomal Assays

To evaluate metabolic stability, an in vitro system that reliably mimics the in vivo environment is essential. Liver microsomes are the gold standard for initial screening for several reasons:

  • High Concentration of Phase I Enzymes: They are enriched with CYP enzymes, the primary drivers of oxidative drug metabolism.[1][8]

  • Cost-Effectiveness and Throughput: Microsomes are relatively easy to prepare, store, and use in high-throughput screening formats compared to more complex systems like hepatocytes.[1]

  • Interspecies Comparison: Using microsomes from different species (e.g., human, rat, mouse, dog) allows for a direct comparison of metabolic rates, which is vital for selecting the appropriate animal model for preclinical toxicology studies and for predicting human clearance.[9][10]

The primary objective of the assay is to monitor the disappearance of the test compound over time in the presence of metabolically active liver microsomes and a necessary cofactor, NADPH, which donates the reducing equivalents required for the CYP catalytic cycle.[2]

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of a test compound. The inclusion of proper controls is critical for data integrity.

Step 1: Preparation of Reagents
  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer to maintain physiological pH.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin in DMSO.

  • NADPH Regenerating System (or Cofactor Stock): Prepare a concentrated stock of NADPH (e.g., 20 mM in buffer). NADPH is essential for CYP enzyme activity.[11]

  • Liver Microsomes: Commercially available, pooled liver microsomes from various species (e.g., human, rat, mouse) should be used. They are typically stored at -80°C and should be thawed rapidly in a 37°C water bath immediately before use.[11][12]

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog or another compound not found in the matrix) in acetonitrile. This is used to normalize for variations in sample processing and instrument response.

  • Quenching Solution: Acetonitrile with the internal standard. Acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction.[9]

Step 2: Incubation Procedure
  • Prepare Incubation Plates: In a 96-well plate, add the required volume of phosphate buffer.

  • Add Microsomes: Add the thawed liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.[1] Gently mix.

  • Add Test Compound: Add the test compound from the stock solution to the microsome mixture to achieve a final concentration of 1 µM.[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.[9][11]

  • Initiate Reaction: Start the reaction by adding the NADPH cofactor solution to all wells except the "No Cofactor" control wells. The time of addition is T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a larger volume (e.g., 3-5 volumes) of the cold quenching solution (Acetonitrile + IS) to the appropriate wells.[1][13]

  • Control Incubations:

    • T=0 min: Quenching solution is added immediately after the test compound, before NADPH initiation, to represent 100% compound remaining.

    • No Cofactor Control: Incubate the compound and microsomes for the longest time point (45 min) without adding NADPH. This control verifies that degradation is enzyme- and cofactor-dependent.[1]

    • Positive Control: A compound with known metabolic liability (e.g., Verapamil, Testosterone) should be run in parallel to confirm the metabolic competence of the microsome batch.

Step 3: Sample Processing and Analysis
  • Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[14][15] This technique provides the necessary specificity and sensitivity to quantify the remaining parent compound at each time point.[16][17]

Step 4: Data Analysis
  • Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. Normalize this to the T=0 time point to calculate the percent remaining.

  • Determine Degradation Rate (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).[1]

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)[5]

G reagents reagents plate plate reagents->plate initiate initiate tp0 tp0 initiate->tp0 quench quench centrifuge centrifuge quench->centrifuge

Comparative Metabolic Stability Data

The following table presents hypothetical, yet representative, data for (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin to illustrate how results are typically presented and compared.

SpeciesIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance Category
Human 3519.8Low to Intermediate
Rat 886.6High
Mouse 1257.8High
Dog 5013.9Low
Monkey 4216.5Low

Disclaimer: This data is illustrative and based on typical interspecies variability observed for compounds in this class. Actual experimental results may vary.

Metabolic Pathway Analysis

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is already a product of Phase I metabolism. However, it can undergo further biotransformation. A key subsequent pathway for phenolic compounds is further oxidation to form a catechol (dihydroxy) derivative. This catechol can then be oxidized to a highly reactive quinone or semiquinone species.[6] This process, known as bioactivation, is of significant interest in toxicology, as these reactive metabolites can covalently bind to cellular macromolecules like proteins, which can be a mechanism of drug-induced toxicity.[6]

G parent (S)-5-(4-Hydroxyphenyl)- 5-ethylhydantoin catechol Catechol Metabolite parent->catechol CYP-mediated Oxidation quinone Reactive Quinone/ Semiquinone catechol->quinone Further Oxidation (Bioactivation) adducts Covalent Protein Adducts quinone->adducts Nucleophilic Attack by Proteins

Discussion and Field Insights

The illustrative data in the table highlight a critical concept in preclinical drug development: species-specific metabolism . The high clearance predicted in rodents (rat, mouse) compared to lower clearance in dogs, monkeys, and humans is a common pattern. This discrepancy often arises from differences in the expression levels and substrate specificities of CYP isoforms across species.[9] For example, the rat ortholog of a particular human CYP enzyme might have a higher catalytic efficiency for the substrate.

Causality and Implications:

  • Model Selection: Based on our hypothetical data, the rat would be a "high-clearance" species and may not accurately reflect the human pharmacokinetic profile, potentially leading to underestimation of drug exposure in human trials. The dog or monkey would likely be a more predictive model for human pharmacokinetics in this case. Regulatory agencies like the FDA encourage identifying these differences early in development.[10][19]

  • Human Dose Prediction: In vitro intrinsic clearance data from human liver microsomes is a key input for in vitro-in vivo extrapolation (IVIVE) models.[4] These models attempt to predict human hepatic clearance, which helps in estimating the first-in-human dose.[3] While these models have limitations, they are an indispensable tool for ranking compounds and guiding clinical trial design.[9]

  • Bioactivation Potential: The metabolic pathway leading to a reactive quinone is a significant finding.[6] It flags the compound for further toxicological investigation. Assays designed to "trap" reactive metabolites are often employed as a follow-up to mitigate the risk of idiosyncratic adverse drug reactions.

Conclusion

The assessment of metabolic stability in liver microsomes is a foundational assay in drug discovery and development. This guide demonstrates that for (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, a comprehensive evaluation involves not just quantifying its rate of disappearance but also understanding the downstream metabolic pathways and the significant interspecies differences that may exist. A robust, well-controlled experimental design, coupled with a clear interpretation of the data, enables informed decisions regarding candidate selection, preclinical model choice, and the prediction of human pharmacokinetics. By integrating these principles, drug development professionals can better navigate the complexities of drug metabolism and enhance the likelihood of clinical success.

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